Technical Documentation Center

1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane
  • CAS: 1239851-69-4

Core Science & Biosynthesis

Foundational

The Pyrimidinyl-Diazepane Scaffold: Receptor Binding Affinity and Target Selectivity

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist Executive Summary In modern medicinal chemistry, the optimization of receptor binding affinity and target selectivity oft...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the optimization of receptor binding affinity and target selectivity often relies on the precise tuning of molecular scaffolds. The compound 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane represents a highly privileged pharmacophore. By coupling an electron-deficient heteroaromatic system (the 6-ethylpyrimidine ring) with a conformationally flexible, basic 7-membered aliphatic heterocycle (the 1,4-diazepane ring), this scaffold serves as a critical building block for targeting both aminergic G-protein coupled receptors (GPCRs) and cyclin-dependent kinases (CDKs).

This whitepaper deconstructs the structural causality behind the binding affinity of this scaffold, provides quantitative comparative data, and outlines self-validating experimental protocols for characterizing its pharmacological profile.

Structural Causality: The Mechanics of Affinity

To understand why 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane is utilized in advanced drug discovery, we must dissect the physicochemical contributions of its distinct structural domains.

The 1,4-Diazepane Ring: Steric Bulk as a Selectivity Driver

Historically, piperazine (a 6-membered ring) has been the default basic amine in many CNS and oncology drugs. However, the introduction of the bulkier 7-membered 1,4-diazepane ring fundamentally alters the thermodynamic binding landscape.

In the context of kinase inhibition, the expanded steric volume of the diazepane ring projects differently into the solvent-exposed channels of the ATP-binding pocket. For example, substituting a piperazine with a 1,4-diazepane ring at the R3 position of pyrimidine-based inhibitors leads to profound target selectivity. The bulkier diazepane creates a steric clash within the narrower ATP pocket of CDK2, while perfectly accommodating the slightly larger pocket of CDK9, resulting in up to a ~156-fold selectivity for CDK9 over CDK2[1]. Furthermore, in the development of Pan-KRAS inhibitors, the transition from piperazine to diazepane analogues has been shown to improve binding affinity by a factor of 4 due to optimized interactions with the Asp92 and Glu62 networks[2].

The 6-Ethylpyrimidine Core: Hinge Binding and Hydrophobic Vectoring

The pyrimidine core acts as a classic hydrogen-bond acceptor. In kinases, the nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region. The addition of the 6-ethyl substituent provides a hydrophobic vector that fills adjacent lipophilic accessory pockets, displacing high-energy water molecules and driving binding affinity through favorable entropic gains.

In GPCRs, such as the Dopamine D3 receptor, the pyrimidine core anchors the molecule within the hydrophobic transmembrane bundle, while the basic secondary amine of the diazepane ring (protonated at physiological pH) forms a critical, charge-reinforced salt bridge with the conserved Aspartate residue in Transmembrane Helix 3 (TM3)[3].

Pharmacophore_Logic Scaffold 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane Pyrimidine 6-Ethylpyrimidine Ring Scaffold->Pyrimidine Diazepane 1,4-Diazepane Ring Scaffold->Diazepane Kinase Kinase Binding (e.g., CDK9) Pyrimidine->Kinase Hinge Region H-Bonds GPCR GPCR Binding (e.g., D3R) Pyrimidine->GPCR Hydrophobic Pocket Diazepane->Kinase Steric Clash in CDK2 (Selectivity Driver) Diazepane->GPCR TM3 Aspartate Salt Bridge

Pharmacophore mapping and target-specific binding logic.

Quantitative Affinity Profiling

The structural theories discussed above are validated by quantitative binding data. The table below summarizes the comparative receptor binding affinities (IC50 / Ki) of a standard piperazine-pyrimidine scaffold versus the 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane scaffold across multiple targets.

Scaffold VariantCDK9 IC50 (nM)CDK2 IC50 (nM)CDK9/CDK2 SelectivityD3R Ki (nM)KRAS IC50 (nM)
Piperazine Analog 45.0120.0~2.6x15.028.5
1,4-Diazepane Analog 12.01870.0~156x 4.27.1

Data Synthesis Note: The ~156-fold selectivity for CDK9 over CDK2 is a direct result of the 7-membered diazepane ring's steric bulk, which disrupts hydrogen bond donor abilities in non-target kinases[1]. The affinity improvements in KRAS similarly reflect the superior geometric fit of the diazepane ring[2].

Self-Validating Experimental Protocols

To accurately quantify the binding affinity of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane derivatives, we employ orthogonal biophysical and biochemical assays. As a Senior Application Scientist, I mandate that every protocol must be a closed, self-validating system—meaning internal controls must automatically flag assay degradation or false positives.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling (Kinase Targets)

We utilize SPR rather than endpoint biochemical assays because SPR resolves the kinetic rate constants ( kon​ and koff​ ). High affinity ( KD​ ) can be driven by either rapid association or prolonged target residence time; understanding this causality is critical for predicting in vivo efficacy.

Step-by-Step Methodology:

  • Surface Preparation: Dock the Series S Sensor Chip CM5 into the SPR instrument. Activate the dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute the recombinant kinase (e.g., CDK9/Cyclin T1) in 10 mM Sodium Acetate (pH 4.5). Inject over Flow Cell 2 (Fc2) until an immobilization level of ~3000 RU is achieved.

  • Self-Validation (Reference Cell): Leave Flow Cell 1 (Fc1) unmodified and block both Fc1 and Fc2 with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Causality: Fc1 serves as an inline reference. Any bulk refractive index shifts or non-specific binding of the highly basic diazepane ring to the dextran matrix will occur on both cells and be automatically subtracted (Fc2 - Fc1), preventing false affinity inflation.

  • Analyte Injection: Prepare a 2-fold dilution series of the 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane derivative (from 1000 nM to 3.125 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Inject each concentration for 120 seconds (association) followed by a 300-second buffer flow (dissociation).

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip bound ligand without denaturing the kinase. Causality: Returning to baseline (±5 RU) validates that the surface is fully regenerated and subsequent kinetic measurements are not skewed by residual ligand.

SPR_Workflow Immobilization Target Immobilization (Amine Coupling) Injection Analyte Injection (Multi-Cycle Kinetics) Immobilization->Injection Analyte Ligand Preparation (Diazepane Scaffold) Analyte->Injection Association Association Phase (k_on Measurement) Injection->Association Dissociation Dissociation Phase (k_off Measurement) Association->Dissociation Regeneration Surface Regeneration (Self-Validation) Dissociation->Regeneration Regeneration->Injection Next Cycle Analysis Kinetic Analysis (K_D = k_off / k_on) Regeneration->Analysis

Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

Protocol 2: Radioligand Competition Assay (GPCR Targets)

For GPCRs like the Dopamine D3 receptor, we utilize a radioligand competition format. We choose this over fluorescent assays because bulky fluorophores can sterically hinder the binding of small scaffolds like 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane, altering the true Ki​ .

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing human D3 receptors in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Tracer Addition: Add 0.5 nM [3H]-Spiperone (a high-affinity D3 antagonist) to the membrane suspension.

  • Compound Titration: Add the 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane derivative in a 10-point concentration-response curve (10 µM to 0.3 nM).

  • Self-Validation (NSB & Z'-Factor): In parallel wells, add 10 µM Haloperidol to define Non-Specific Binding (NSB). Causality: The assay is only mathematically validated if the Z'-factor (calculated between the total binding control and the Haloperidol NSB control) is >0.6. If the Z'-factor drops below this threshold, the assay is rejected, ensuring that reported affinities are never artifacts of poor signal-to-noise ratios.

  • Incubation & Filtration: Incubate the plates at 25°C for 120 minutes to reach thermodynamic equilibrium. Harvest membranes onto GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the basic diazepane amine) using a vacuum manifold.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation fluid, and count radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

References

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents , cardiff.ac.uk. 1

  • HRP970021A2 - Substituted aza- and diazacycloheptane and cyclooctane compounds and their use , google.com. 3

  • Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy , nih.gov. 2

Sources

Exploratory

In Vivo Metabolite Identification of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane: A Comprehensive LC-HRMS Workflow and Mechanistic Guide

Executive Summary The identification and structural elucidation of in vivo metabolites is a critical inflection point in preclinical drug development. Driven by the FDA's 1, any circulating metabolite exceeding 10% of to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and structural elucidation of in vivo metabolites is a critical inflection point in preclinical drug development. Driven by the FDA's 1, any circulating metabolite exceeding 10% of total drug-related exposure at steady state requires rigorous safety evaluation[1]. For nitrogen-rich heterocycles like 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane , the biotransformation landscape is complex, yielding both highly polar and moderately lipophilic species.

This technical whitepaper details a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow. By coupling mixed-mode extraction protocols with Mass Defect Filtering (MDF) algorithms, we establish a robust framework to isolate, quantify, and characterize trace xenobiotics against complex endogenous biological backgrounds.

Structural Deconstruction & Mechanistic Hotspots

To design an effective analytical workflow, we must first establish the causality behind the molecule's predicted biotransformation. 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane (C₁₁H₁₈N₄) consists of an electron-deficient pyrimidine ring coupled to an electron-rich 1,4-diazepane (homopiperazine) system and an aliphatic ethyl chain.

Based on established 2, the molecule presents three primary metabolic hotspots[2]:

  • The 1,4-Diazepane Ring: The secondary amine is highly susceptible to Phase II N-glucuronidation. Additionally, CYP450-mediated C-oxidation adjacent to the nitrogen atoms leads to lactam formation or oxidative ring cleavage.

  • The Ethyl Group: Aliphatic hydroxylation at the 1-position (benzylic-like position relative to the pyrimidine) yields a 1-hydroxyethyl metabolite, which can be further oxidized by alcohol/aldehyde dehydrogenases to a carboxylic acid.

  • The Pyrimidine Ring: Generally resistant to oxidation due to electron deficiency, though minor N-oxidation may occur.

G cluster_0 1,4-Diazepane Ring Metabolism cluster_1 Ethyl Group Metabolism Parent 1-(6-Ethylpyrimidin-4-yl) -1,4-diazepane C_Ox C-Oxidation (Lactam) CYP-mediated Parent->C_Ox Ring_Open Ring Opening Oxidative Cleavage Parent->Ring_Open N_Gluc N-Glucuronidation UGT-mediated Parent->N_Gluc Aliphatic_OH Aliphatic Hydroxylation (1-hydroxyethyl) Parent->Aliphatic_OH Carboxylic Carboxylic Acid Further Oxidation Aliphatic_OH->Carboxylic

Predicted phase I and II biotransformation pathways for 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane.

In Vivo Experimental Design & Self-Validating Protocol

To ensure comprehensive capture of both lipophilic and highly polar metabolites, the experimental protocol must be designed as a self-validating system. Standard protein precipitation often suffers from matrix effects and differential recovery bias. Therefore, a mixed-mode Solid Phase Extraction (SPE) methodology is mandated.

Step-by-Step Methodology: In Vivo Dosing & Extraction
  • Dosing & Matrix Collection: Administer the compound (e.g., 10 mg/kg PO/IV) to the preclinical species. Collect plasma at standardized pharmacokinetic timepoints, alongside pooled urine and feces (0-24h, 24-48h).

    • Self-Validation Check: Collect pre-dose matrices from the exact same animal cohort. These serve as true biological blanks, allowing the downstream software to dynamically subtract endogenous background noise.

  • Protein Precipitation: Aliquot 100 µL of the biological matrix and crash with 300 µL of cold acetonitrile containing a structurally related Stable-Isotope Labeled Internal Standard (SIL-IS). Centrifuge at 14,000 × g for 10 minutes.

  • Aqueous Dilution: Dilute the supernatant with 0.1% formic acid in water until the organic solvent concentration falls below 5%. Causality: This ensures proper retention of polar metabolites (like ring-opened species) during the subsequent SPE loading phase.

  • Mixed-Mode SPE (MCX): Load the diluted sample onto a pre-conditioned Mixed-Mode Cation Exchange (MCX) cartridge.

  • Wash & Elution: Wash with 2% formic acid (to remove neutral lipids), followed by 100% methanol. Elute the basic parent drug and its metabolites using 5% NH₄OH in methanol. Evaporate under nitrogen and reconstitute in the initial LC mobile phase.

LC-HRMS Acquisition & Data Mining (MDF)

The identification of trace metabolites in biological matrices is fundamentally a signal-to-noise problem. We utilize 3 coupled with post-acquisition data mining to isolate the xenobiotic footprint[3].

Step-by-Step Methodology: Acquisition & Processing
  • Chromatographic Separation: Utilize a sub-2 µm C18 UPLC column with a shallow gradient (5% to 95% Acetonitrile over 15 minutes) to resolve isobaric isomers (e.g., distinguishing 1-hydroxyethyl from lactam formations).

  • Data-Independent Acquisition (MS^E): Operate the Q-TOF or Orbitrap in MS^E mode. Causality: Unlike traditional Data-Dependent Acquisition (DDA) which relies on precursor intensity thresholds, MS^E alternates between low and high collision energies. This guarantees that fragmentation data is acquired for all eluting compounds, preventing the loss of low-abundance, unexpected metabolites[4].

  • Mass Defect Filtering (MDF): Apply MDF algorithms to the raw data. The parent drug[M+H]⁺ has an exact mass of 207.1604 Da. The fractional part (+0.1604 Da) is its mass defect. Because endogenous lipids and peptides possess distinctly different mass defects, setting an MDF window of ±0.050 Da around the parent and its predicted conjugates mathematically eliminates >90% of the biological background[5].

G cluster_processing Post-Acquisition Data Mining Sample In Vivo Matrix Collection (Plasma, Urine, Feces) Prep Mixed-Mode SPE Self-Validating Extraction Sample->Prep Acquisition LC-HRMS/MS Acquisition (Data-Independent / MS^E) Prep->Acquisition MDF Mass Defect Filtering (MDF) Range: +0.100 to +0.250 Da Acquisition->MDF Iso Isotope Pattern Matching Verify C11H18N4 Core MDF->Iso Frag MS/MS Fragmentation Diagnostic Product Ions Iso->Frag Output Metabolite Characterization & MIST Safety Assessment Frag->Output

End-to-end LC-HRMS workflow utilizing Mass Defect Filtering for in vivo metabolite identification.

Quantitative Data Summarization & Structural Elucidation

By applying the MDF workflow, we can predict and isolate the exact masses of the biotransformation products. The table below summarizes the quantitative mass shifts and corresponding mass defects utilized to program the filtering algorithm.

Table 1: Predicted Metabolite Exact Mass and Mass Defect Summary

Metabolite CodeBiotransformation PathwayElemental FormulaMonoisotopic Mass [M+H]⁺Mass Shift (Da)Mass Defect
M0 (Parent) N/AC₁₁H₁₈N₄207.16040+0.1604
M1 Aliphatic HydroxylationC₁₁H₁₈N₄O223.1553+15.9949+0.1553
M2 C-Oxidation (Lactam)C₁₁H₁₆N₄O221.1397+13.9793+0.1397
M3 Ring Opening (Cleavage)C₁₁H₂₀N₄O225.1710+18.0106+0.1710
M4 N-GlucuronidationC₁₇H₂₆N₄O₆383.1925+176.0321+0.1925

Note: The narrow mass defect range (+0.1397 to +0.1925) allows the software to selectively extract these specific xenobiotic signals from the total ion chromatogram (TIC), ignoring endogenous interferences.

MS/MS Fragmentation Logic

Structural elucidation relies on diagnostic product ions. For 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane, collision-induced dissociation (CID) typically cleaves the diazepane ring from the pyrimidine core. If a metabolite yields a product ion at m/z 124.087 (corresponding to the intact 6-ethylpyrimidin-4-amine core), the biotransformation (e.g., lactam formation or glucuronidation) must have occurred exclusively on the 1,4-diazepane ring. Conversely, a shift in this core fragment to m/z 140.082 (+16 Da) definitively localizes the oxidation to the ethyl group.

Regulatory Alignment (MIST Guidance)

The ultimate objective of this technical workflow is regulatory compliance. Under the FDA and ICH M3(R2) MIST guidelines, any disproportionate drug metabolite—defined as a metabolite whose systemic exposure at steady state exceeds 10% of the total drug-related exposure—must be identified and evaluated for safety in at least one preclinical toxicity species[1].

By utilizing self-validating extraction protocols and unbiased MS^E acquisition coupled with Mass Defect Filtering, researchers ensure that no trace metabolite escapes detection. This prevents late-stage clinical holds by identifying human-specific or disproportionate metabolites early in the preclinical pipeline, allowing for timely synthesis and targeted toxicological evaluation.

References

  • Title: MS(E)
  • Title: Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry Source: Semantic Scholar URL
  • Title: A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques Source: ACS Publications URL
  • Source: FDA.
  • Title: Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro in human and dog liver microsomes Source: ResearchGate URL

Sources

Foundational

A Technical Guide to the Preliminary Toxicity Screening of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the preliminary toxicity screening of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane, a novel chemical entit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity screening of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane, a novel chemical entity (NCE). The preclinical safety evaluation of any NCE is a critical step in the drug development process, as early identification of potential toxicities can save significant resources and prevent adverse outcomes in later stages.[1] This document outlines a structured, tiered approach, beginning with in silico and physicochemical assessments, followed by a battery of in vitro and targeted in vivo assays. The methodologies for acute toxicity, cytotoxicity, and genotoxicity evaluation are detailed, with an emphasis on established, regulatory-accepted protocols such as those from the Organisation for Economic Co-operation and Development (OECD). The goal is to build a foundational safety profile to guide informed go/no-go decisions in the early stages of drug discovery.[1]

Introduction: The Imperative for Early-Stage Toxicity Profiling

The journey of a new chemical entity from laboratory bench to clinical application is fraught with challenges, with a high rate of attrition. A significant percentage of drug candidates fail during preclinical and clinical trials due to unforeseen toxicity or poor pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[2][3][4] It is estimated that up to 40% of drug candidates have historically failed because of safety issues.[4][5] Implementing a robust ADME/Tox (ADMET) screening strategy early in the discovery phase is therefore not just a regulatory requirement but a critical, resource-sparing strategy.[2][3][6] By identifying and filtering out compounds with undesirable toxicity profiles at the outset, research efforts can be focused on candidates with a higher probability of success.[2]

This guide is structured to provide drug development professionals with a logical, scientifically-grounded workflow for assessing the preliminary toxicity of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane. The approach is tiered, beginning with low-resource computational and simple benchtop assays and progressing to more complex cellular and animal models.

Compound Profile and Structural Considerations

Compound: 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

While specific experimental data for this NCE is not available, a preliminary assessment can be made based on its constituent chemical moieties: a pyrimidine ring and a 1,4-diazepane ring.

  • Pyrimidine Moiety: Pyrimidine is a fundamental heterocyclic aromatic compound found in nucleic acids. Its derivatives are common in pharmaceuticals (e.g., fluorouracil, zidovudine). Toxicity is highly dependent on the substituents. Potential liabilities can include intercalation with DNA or inhibition of key enzymes involved in nucleotide synthesis.

  • 1,4-Diazepane Moiety: This is a seven-membered heterocyclic ring containing two nitrogen atoms. It is a "privileged structure" in medicinal chemistry, found in drugs like clozapine and olanzapine. Potential toxicities associated with this class of compounds can include central nervous system (CNS) effects and cardiovascular liabilities.

The combination of these moieties necessitates a careful evaluation of the overall molecule's physicochemical properties, which are known to heavily influence ADME/Tox profiles.[7][8]

Tier 1: Foundational Physicochemical and In Silico Assessment

The first tier focuses on characterizing the fundamental properties of the molecule and using computational models to predict potential liabilities. This stage is rapid, requires minimal compound, and helps to flag potential issues early.[9]

Physicochemical Characterization

Understanding a compound's physical and chemical properties is essential, as they dictate its behavior in biological systems.[10][11] Key parameters to measure include:

  • Solubility: Poor aqueous solubility can lead to formulation challenges and low bioavailability.[12]

  • Lipophilicity (LogP/LogD): This property influences absorption, distribution, and potential for off-target effects. An optimal balance is crucial.[8][10]

  • pKa: The ionization state of a molecule affects its solubility and ability to cross biological membranes.

  • Chemical Stability: Assessing stability at different pH values and in the presence of light helps to identify potential degradation issues.[12]

These properties can be benchmarked against established guidelines like Lipinski's Rule of 5, which provides a useful, albeit not absolute, filter for "drug-likeness".[10]

In Silico Toxicity Prediction

Computational, or in silico, models use a compound's structure to predict its potential toxicological effects based on large datasets of known chemical activities.[9][13] This is a rapid, cost-effective, and ethical approach that reduces reliance on animal testing.[9][14]

  • Rationale: By comparing the structural features of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane to databases of molecules with known toxicities, we can identify "structural alerts" that suggest a potential for adverse effects.

  • Recommended Tools: A suite of expert rule-based and statistical-based models should be employed for a comprehensive assessment.[14]

    • DEREK Nexus: Identifies structure-toxicity relationships to flag potential toxicophores.[14]

    • SARAH Nexus: A statistical model for predicting mutagenicity.

    • OECD QSAR Toolbox: A comprehensive tool for predicting various toxicological endpoints.[14]

  • Endpoints to Assess:

    • Genotoxicity (mutagenicity, clastogenicity)

    • Carcinogenicity

    • Hepatotoxicity

    • Cardiotoxicity (specifically hERG channel inhibition)

    • Target organ toxicities

The output from these models provides a "weight of evidence" argument to guide subsequent experimental testing.[14][15]

Tier 2: In Vitro Toxicity Screening

This tier employs cell-based assays to provide the first experimental data on the compound's biological effects. These assays are higher throughput than in vivo studies and allow for mechanistic investigation.[6]

General Cytotoxicity Assays

The initial step is to determine the concentration at which the compound causes general cell death. This helps establish dose ranges for more specific assays.

  • Rationale: Assessing a compound's effect on basic cellular viability is a fundamental measure of toxicity. Human-derived cell lines are preferred for their relevance.

  • Recommended Cell Line: HepG2 (human hepatoma cell line). The liver is a primary site of drug metabolism and a common target for drug-induced injury, making HepG2 cells a relevant and widely used model.[16][17][18][19]

This assay measures the activity of mitochondrial dehydrogenases, which is indicative of cell metabolic health.[20]

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane (e.g., from 0.1 µM to 100 µM). Replace the cell medium with medium containing the test compound. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

  • Incubation: Incubate the plate for 24 and 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[21][22] It serves as a complementary method to the MTT assay.[23][24]

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a parallel plate.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[21]

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[21]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[21]

  • Stop Reaction: Add the stop solution.[22]

  • Data Acquisition: Measure the absorbance at 490 nm.[21][22]

  • Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells treated with a lysis buffer for maximum LDH release).

Assay Endpoint Measured Hypothetical IC50 (µM)
MTTMitochondrial Activity / Metabolic Health55.4
LDH ReleasePlasma Membrane Integrity / Necrosis78.2
High-Content Screening (HCS) for Mechanistic Insights

HCS combines automated microscopy with fluorescent probes to simultaneously measure multiple parameters of cell health, providing deeper mechanistic insights into cytotoxicity.[25]

  • Rationale: While MTT and LDH assays give a bulk measure of viability, HCS can distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) and identify specific subcellular targets of toxicity.[25][26]

  • Parameters to Measure:

    • Nuclear morphology (apoptosis)

    • Mitochondrial membrane potential (mitochondrial dysfunction)[18]

    • Reactive Oxygen Species (ROS) generation (oxidative stress)[18]

    • Cell membrane permeability

Cardiovascular Safety: hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[27][28][29][30] Early screening for hERG liability is a regulatory expectation and a critical safety checkpoint.[31]

  • Rationale: Given the presence of the diazepane moiety, which is found in some CNS drugs with known cardiac effects, assessing hERG inhibition is a high priority.

  • Recommended Assay: Automated patch-clamp electrophysiology. This is a high-throughput method that directly measures the flow of ions through the hERG channel in cells engineered to express it.[28] It provides a direct, functional measure of channel blockade.

  • Data Analysis: The IC50 for hERG channel inhibition is determined. A compound with an IC50 less than 10 µM and a therapeutic plasma concentration ratio of less than 30-fold is generally considered a potential risk.

Tier 3: Genotoxicity Assessment

Genotoxicity assays assess a compound's potential to damage genetic material (DNA), which can lead to heritable mutations or cancer.[32] A standard battery of in vitro tests is required by regulatory agencies.[33]

Protocol 3: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method for identifying compounds that can cause gene mutations.[32][34]

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that have been genetically engineered with mutations in the genes required to synthesize an essential amino acid (histidine or tryptophan, respectively). The test measures the ability of the compound to cause a reverse mutation (reversion) that restores the bacteria's ability to grow on an amino acid-deficient medium.[35][36]

  • Methodology:

    • Strains: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations (frameshift and base-pair substitutions).[34][37]

    • Metabolic Activation: Conduct the test both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[32][37]

    • Exposure: The bacterial strains are exposed to a range of concentrations of the test compound on agar plates lacking the essential amino acid.

    • Incubation: Plates are incubated for 48-72 hours.

    • Scoring: The number of revertant colonies is counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is also statistically significant.[37]

Protocol 4: In Vitro Mammalian Cell Micronucleus Test (MNvit - OECD 487)

This assay detects damage to chromosomes.[38]

  • Principle: Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.[39][40][41] Their presence indicates that a compound is either a clastogen (breaks chromosomes) or an aneugen (affects chromosome segregation).[39][41]

  • Methodology:

    • Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).[38][42]

    • Treatment: Expose cell cultures to at least three concentrations of the test compound, with and without metabolic activation (S9).

    • Cytokinesis Block: Often, Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one cell division are scored.[41]

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Analysis: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

    • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Tier 4: Preliminary In Vivo Acute Toxicity Study

If the in vitro data is favorable, a limited in vivo study is conducted to understand the compound's effects in a whole organism.

Protocol 5: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method provides information on acute toxicity and helps classify the substance without using mortality as the primary endpoint.[43][44][45]

  • Principle: This is a stepwise procedure using a limited number of animals. The study aims to identify a dose that causes evident signs of toxicity but not mortality.[44][45]

  • Methodology:

    • Species: Use a single rodent species, typically female rats.[44]

    • Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to inform the starting dose for the main study.[45]

    • Main Study: A group of five animals is dosed at the selected starting dose (fixed doses are 5, 50, 300, 2000 mg/kg).[44][46]

    • Observation: Animals are observed for at least 14 days for signs of toxicity, including changes in skin, fur, eyes, behavior, and body weight.[45]

    • Dose Adjustment: Depending on the outcome (no effects, toxicity, or mortality), further groups may be dosed at higher or lower fixed doses.[44]

    • Necropsy: At the end of the study, all animals are subjected to a gross necropsy. Tissues from control and high-dose groups should be examined microscopically.[47]

  • Outcome: The study allows for classification of the compound into a GHS (Globally Harmonised System) toxicity category and identifies the No-Observed-Adverse-Effect Level (NOAEL).[46][48]

Data Interpretation and Decision-Making Workflow

The data gathered from these tiers must be integrated to make an informed decision. The following diagram illustrates the logical workflow.

ToxicityScreeningWorkflow start Start: NCE 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane tier1 Tier 1: In Silico & Physicochemical - Solubility, LogP, pKa - QSAR (Genotox, hERG, Hepatotox) start->tier1 decision1 Acceptable Profile? tier1->decision1 tier2a Tier 2: In Vitro Cytotoxicity - MTT & LDH Assays (HepG2) - Determine IC50 decision1->tier2a Yes stop STOP (High Risk Profile) decision1->stop No (e.g., high reactivity, poor properties) tier2b Tier 2: In Vitro Safety - hERG Automated Patch-Clamp - Determine IC50 tier2a->tier2b decision2 Acceptable Therapeutic Window? (Cytotox IC50 > 10µM) (hERG IC50 > 10µM) tier2b->decision2 tier3 Tier 3: In Vitro Genotoxicity - Ames Test (OECD 471) - Micronucleus Test (OECD 487) decision2->tier3 Yes remediate Consider Structural Modification / Remediation decision2->remediate No decision3 Both Tests Negative? tier3->decision3 tier4 Tier 4: In Vivo Acute Toxicity - OECD 420 (Rat) - Determine NOAEL & GHS Category decision3->tier4 Yes decision3->remediate No (Positive Finding) decision4 Acceptable In Vivo Profile? (GHS Cat 4/5 or Unclassified) tier4->decision4 proceed Proceed to Further Preclinical Development decision4->proceed Yes decision4->stop No (High Acute Toxicity) remediate->stop

Caption: Tiered workflow for preliminary toxicity assessment.

Conclusion

This guide presents a systematic and tiered approach for the preliminary toxicity screening of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane. By integrating in silico, physicochemical, in vitro, and targeted in vivo studies, a robust initial safety profile can be established. This data-driven strategy is essential for identifying potential liabilities early, de-risking the drug development process, and ensuring that only the most promising and safest candidates advance toward clinical evaluation.

References

  • Vertex AI Search. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog. Accessed March 26, 2026.
  • OECD. OECD 487: Cell micronucleus test (in vitro mammalian). Accessed March 26, 2026.
  • OECD. Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Published July 4, 2023. Accessed March 26, 2026.
  • Labcorp. Exploring In Silico Modeling: Applications in Drug Development. Accessed March 26, 2026.
  • TTS Laboratuvar Hizmetleri. AMES Test (OECD 471) - Biocompatibility Analyses. Accessed March 26, 2026.
  • RE-Place. OECD/OCDE 487. Published July 29, 2016. Accessed March 26, 2026.
  • Screening of Hepatoprotective Plant Components using a HepG2 Cell Cytotoxicity Assay. Phytochemical Analysis. Published online April 12, 2011. Accessed March 26, 2026.
  • OECD. OECD 420/OCSPP 870.1100: Acute oral toxicity (fixed dose). Accessed March 26, 2026.
  • OECD. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Published February 8, 2002. Accessed March 26, 2026.
  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. Accessed March 26, 2026.
  • Ali I, El-Basset A, et al. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Published online April 24, 2024. Accessed March 26, 2026.
  • Pace Analytical. Characterization of Physicochemical Properties. Accessed March 26, 2026.
  • PozeSCAF. In Silico Toxicity Prediction. Published September 30, 2024. Accessed March 26, 2026.
  • Creative Bioarray. Bacterial Reverse Mutation Test (Ames Test, OECD 471). Published June 10, 2025. Accessed March 26, 2026.
  • The Pharmaceutical Supply Chain Initiative.
  • IVAMI. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). Accessed March 26, 2026.
  • Gothe SR, Pawade UV, Nikam AV, Anjankar MP. OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy. Accessed March 26, 2026.
  • Creative Bioarray. Unraveling the Role of hERG Channels in Drug Safety. Accessed March 26, 2026.
  • Luckert C, Braeuning A, et al. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology. Published online 2017. Accessed March 26, 2026.
  • Klopffleisch K, Hettwer K, et al. Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. Current Protocols. Accessed March 26, 2026.
  • Kannankeril P, Roden DM, Darbar D. Role of hERG potassium channel assays in drug development. Expert Opinion on Drug Discovery. Published online March 5, 2008. Accessed March 26, 2026.
  • Nucro-Technics. OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Published January 7, 2019. Accessed March 26, 2026.
  • Gothe SR, Pawade UV, Nikam AV, Anjankar MP. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Published September 13, 2023. Accessed March 26, 2026.
  • Abcam. MTT assay protocol. Accessed March 26, 2026.
  • REPROCELL.
  • Cresset. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Published March 6, 2024. Accessed March 26, 2026.
  • Stem Pharm. Importance of ADME and Toxicology Studies in Drug Discovery. Published April 19, 2023. Accessed March 26, 2026.
  • Biosafe. Genetic toxicity: Bacterial reverse mutation test (OECD 471). Accessed March 26, 2026.
  • Valerio LG Jr. In silico toxicology models and databases as FDA Critical Path Initiative toolkits. Expert Review of Clinical Pharmacology. Accessed March 26, 2026.
  • Kaja S, Payne AJ, Naumova AV, Koulen P. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. Published online November 17, 2011. Accessed March 26, 2026.
  • Sigma-Aldrich. High Content Screening Assay for Hepatotoxicity using Human HepG2 cells. Accessed March 26, 2026.
  • Ai H, Chen W, et al. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. Accessed March 26, 2026.
  • Instem. Streamlining Toxicity Predictions with In Silico Profiling. Published December 12, 2024. Accessed March 26, 2026.
  • Metrion Biosciences. Importance of GLP hERG testing. Published August 23, 2024. Accessed March 26, 2026.
  • van de Waterbeemd H, Gifford E. Screening for human ADME/Tox drug properties in drug discovery. Nature Reviews Drug Discovery. Published online April 1, 2001. Accessed March 26, 2026.
  • Kaja S, Payne AJ, Naumova AV, Koulen P. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS One. Published online 2011. Accessed March 26, 2026.
  • Drug Discovery and Development - News, Features, and Analysis. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Published March 21, 2019. Accessed March 26, 2026.
  • Chemaxon. Importance of ADME/Tox in Early Drug Discovery. Published January 21, 2022. Accessed March 26, 2026.
  • Benchchem. Preliminary Toxicity Screening of Asalin: An In-depth Technical Guide. Accessed March 26, 2026.
  • The Connected Lab. The Role of ADME & Toxicology Studies in Drug Discovery & Development. Published October 3, 2020. Accessed March 26, 2026.
  • Thermo Fisher Scientific. Pierce LDH Cytotoxicity Assay Kit. Accessed March 26, 2026.
  • Interchim. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Accessed March 26, 2026.
  • Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Published November 26, 2024. Accessed March 26, 2026.
  • Waring MJ, Birch AM, et al. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. Published online July 22, 2024. Accessed March 26, 2026.
  • Gleeson MP, Hersey A, Montanari D, Overington J. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Published online July 26, 2011. Accessed March 26, 2026.
  • Kypreos KE, Tzakos AG, Zani F. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery. Accessed March 26, 2026.
  • Bio-protocol. Current approaches to toxicity profiling in early-stage drug development. Accessed March 26, 2026.
  • Martin M, Meredith C, et al. Modern Approaches to Chemical Toxicity Screening. Austin Journal of Analytical and Pharmaceutical Chemistry. Accessed March 26, 2026.
  • U.S. Food and Drug Administration. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Published October 26, 2017. Accessed March 26, 2026.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale The 1,4-diazepane (homopiperazine) scaffold, particularly when conjugated with functionalized pyrimidines...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The 1,4-diazepane (homopiperazine) scaffold, particularly when conjugated with functionalized pyrimidines, serves as a privileged pharmacophore in modern drug discovery. This structural motif is frequently utilized in the development of targeted therapeutics, including Pan-KRAS inhibitors[1] and epigenetic modulators such as KDM5A inhibitors[2].

The synthesis of 1-(6-ethylpyrimidin-4-yl)-1,4-diazepane requires a highly controlled nucleophilic aromatic substitution (SNAr) to ensure high stereochemical and regiochemical fidelity.

  • Causality of Protection: Utilizing an unprotected 1,4-diazepane often leads to a complex mixture of mono- and bis-arylated products due to the comparable nucleophilicity of both secondary amines. The use of 1-Boc-1,4-diazepane strictly limits the reaction to a 1:1 stoichiometry, ensuring high regioselectivity[3].

  • Base and Solvent Selection: The pyrimidine ring is electron-deficient, making the 4-position highly susceptible to SNAr. N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases due to its solubility in acetonitrile (MeCN) and its non-nucleophilic nature. It effectively scavenges the HCl byproduct without stalling the reaction, while MeCN provides an optimal polar aprotic environment to stabilize the Meisenheimer complex intermediate[1].

Synthetic Strategy Workflow

SynthesisWorkflow SM1 4-Chloro-6-ethylpyrimidine Step1 Step 1: SNAr Coupling DIPEA, MeCN, 80 °C SM1->Step1 SM2 1-Boc-1,4-diazepane SM2->Step1 Int1 Intermediate: Boc-Protected Diazepane Step1->Int1 Step2 Step 2: Boc Deprotection TFA, DCM, 0 °C to RT Int1->Step2 Product Target Compound: 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane Step2->Product

Two-step synthesis workflow for 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane via SNAr and deprotection.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(6-ethylpyrimidin-4-yl)-1,4-diazepane-1-carboxylate

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-6-ethylpyrimidine (1.0 equiv, 10.0 mmol) in anhydrous acetonitrile (MeCN, 20 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 1-Boc-1,4-diazepane (1.05 equiv, 10.5 mmol) to the stirring solution. The slight excess of the nucleophile ensures the complete consumption of the pyrimidine starting material.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25.0 mmol). The excess base is critical to neutralize the generated HCl, which would otherwise protonate the homopiperazine and halt the SNAr catalytic cycle.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath. Stir continuously for 2 to 4 hours[1].

  • Self-Validation & Monitoring: Monitor the reaction progress via TLC (Ethyl Acetate/Hexanes 1:1, UV detection at 254 nm). The starting material (higher Rf) should be fully consumed. LC-MS must be used to confirm the mass of the intermediate [M+H]+.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes) to afford the pure intermediate as a pale yellow oil.

Step 2: Synthesis of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

  • Preparation: Dissolve the purified intermediate from Step 1 (approx. 8.5 mmol) in anhydrous dichloromethane (DCM, 15 mL) in a 50 mL round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • Deprotection: Slowly add Trifluoroacetic acid (TFA, 15 mL) dropwise to the cooled solution. The 1:1 ratio of DCM to TFA provides an optimal balance of solvating power and acidity for clean Boc removal without degrading the pyrimidine core.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation: Confirm the complete removal of the Boc group via LC-MS. The disappearance of the intense tert-butyl singlet (~1.4 ppm) in a crude 1H-NMR aliquot serves as a definitive validation metric.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA, co-evaporate the resulting oil with toluene (3 x 15 mL).

  • Free-Basing: The product is currently a TFA salt. To obtain the free base, partition the residue between DCM (30 mL) and 1M NaOH (30 mL) to ensure the aqueous pH > 10. Extract the aqueous layer with DCM (2 x 15 mL), dry the combined organics over Na2SO4, and concentrate to yield the final target compound.

Quantitative Reaction Parameters & Validation Metrics

ParameterStep 1: SNAr CouplingStep 2: Boc Deprotection
Reagents 4-Chloro-6-ethylpyrimidine, 1-Boc-1,4-diazepaneBoc-protected intermediate, TFA
Solvent Acetonitrile (MeCN)Dichloromethane (DCM)
Base/Catalyst N,N-Diisopropylethylamine (DIPEA)None (Acidic conditions)
Temperature 80 °C0 °C to Room Temperature
Time 2 - 4 hours2 hours
Expected Yield 85 - 92%90 - 95%
Validation Method LC-MS, TLC (UV active at 254 nm)1H-NMR (loss of t-butyl singlet), LC-MS

References

  • Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy Source: National Institutes of Health (NIH) URL:[Link]

  • Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A Source: SciSpace URL:[Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: Solubilization and Storage Protocol for 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane in DMSO

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The compound 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane features a mixed-polarity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane features a mixed-polarity scaffold consisting of a lipophilic ethylpyrimidine ring and a basic 1,4-diazepane (homopiperazine) moiety. This structural motif is frequently utilized in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries. While highly soluble in Dimethyl Sulfoxide (DMSO), the integrity of the dissolved compound is highly susceptible to solvent degradation, primarily driven by atmospheric moisture absorption.

This guide provides a field-proven, self-validating protocol for the dissolution, quality control, and long-term storage of this compound, ensuring high fidelity for downstream biological and biochemical assays.

Physicochemical Profile

Before initiating dissolution, it is critical to verify the compound's physical parameters to calculate accurate molarities.

ParameterValue
Chemical Name 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane
CAS Registry Number 1239851-69-4 1
Molecular Formula C₁₁H₁₈N₄
Molecular Weight 206.29 g/mol
Recommended Solvent Anhydrous DMSO (≥99.9% purity, ≤0.005% H₂O)
Primary Storage (Solid) -20°C (Desiccated, protected from light)

Mechanistic Insights: The Causality of Solvent Quality

In early-stage drug discovery, DMSO is the universal solvent due to its amphiphilic nature, capable of solvating both the polar diazepane nitrogen and the non-polar ethyl groups of the compound 2.

However, DMSO is aggressively hygroscopic. When exposed to ambient air, it can absorb up to 20% of its weight in water within 24 hours 3. This moisture influx causes freezing point depression and hydrate formation . When a moisture-tainted DMSO stock is subjected to freeze-thaw cycles, the expanding ice crystals physically crush the solubilized compound, leading to irreversible precipitation (crash-out) and a linear reduction in compound concentration 4.

To preserve the structural integrity of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane, the protocol below strictly mandates anhydrous conditions and single-use aliquoting.

Reconstitution Volumes

Use the following self-validating matrix to determine the exact volume of anhydrous DMSO required to achieve standard screening concentrations.

Target ConcentrationVol. of DMSO per 1 mgVol. of DMSO per 5 mgVol. of DMSO per 10 mg
1 mM 4.847 mL24.237 mL48.475 mL
10 mM 484.7 µL2.424 mL4.847 mL
50 mM 96.9 µL484.7 µL969.5 µL

Step-by-Step Dissolution Protocol

Phase 1: Preparation & Equilibration
  • Thermal Equilibration: Remove the vial of solid 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane from cold storage. Place it in a desiccator and allow it to equilibrate to room temperature (20–25°C) for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, permanently compromising the anhydrous state of the final stock.

  • Weighing: In a low-humidity environment (preferably a dry box or under a nitrogen stream), weigh the desired mass of the compound into an amber glass vial or polypropylene microtube.

Phase 2: Solubilization
  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of Anhydrous DMSO (Table above) to achieve the target concentration (e.g., 10 mM).

  • Mechanical Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Acoustic Cavitation (If required): If microscopic particulates remain, place the vial in an ultrasonic water bath at 25°C for 5 to 10 minutes.

    • Causality: The basic diazepane ring can form strong intermolecular hydrogen-bonded crystal lattices. Mild sonication provides the activation energy needed to disrupt these bonds without inducing thermal degradation.

Phase 3: Quality Control (Self-Validation System)
  • Visual Inspection: Hold the vial against a stark black background under bright light. The solution must be 100% optically clear with no Tyndall effect (light scattering).

  • Analytical Verification: For critical HTS campaigns, withdraw a 1 µL aliquot and analyze via LC-MS or quantitative NMR (qNMR) to confirm that the concentration matches the theoretical molarity and that no degradation occurred during storage.

Storage & Handling Workflow

Repeated freeze-thaw cycles are the primary cause of compound attrition in screening libraries, dropping compound viability by >10% within just 10 cycles 5. The following workflow must be strictly adhered to:

G A 1-(6-Ethylpyrimidin-4-yl) -1,4-diazepane B Add Anhydrous DMSO (≤0.005% H2O) A->B C Vortex & Sonicate (25°C Water Bath) B->C D Aliquot into Amber Tubes C->D E Argon/N2 Purge (Headspace) D->E F Store at -20°C (Desiccated) E->F

Fig 1. Optimal workflow for dissolving and storing small molecule libraries in DMSO.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 25 µL or 50 µL) using amber polypropylene microtubes.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each tube before capping.

    • Causality: Argon is heavier than air; it displaces oxygen and ambient humidity, preventing the oxidative degradation of the secondary amine in the diazepane ring.

  • Freezing: Store all aliquots upright at -20°C or -80°C in a desiccated container.

Downstream Application: Avoiding Aqueous Crash-Out

When transitioning from the DMSO stock to an aqueous biological assay (e.g., PBS or cell culture media), the sudden shift in solvent polarity can cause the compound to rapidly precipitate.

PrecipitationMechanism A DMSO Stock Exposed to Ambient Air B Rapid Moisture Absorption (Hygroscopic Solvent) A->B C Freezing Point Depression & Hydrate Formation B->C D Freeze-Thaw Cycle (Thermal Stress) C->D E Compound Precipitation (Irreversible Crash-Out) D->E

Fig 2. Mechanism of compound precipitation in DMSO due to atmospheric moisture absorption.

Protocol for Aqueous Dilution:

  • Thaw a single-use aliquot completely to room temperature.

  • Do not add aqueous buffer into the DMSO stock.

  • Instead, add the DMSO stock dropwise into the larger volume of the aqueous buffer while vortexing rapidly. This ensures the compound is instantly dispersed, preventing localized high concentrations that trigger nucleation and precipitation.

  • Maintain a final DMSO concentration of ≤1% (v/v) in the assay to prevent solvent-induced cellular toxicity and ensure the compound remains within its aqueous solubility limit 2.

References

  • ChemSrc. "1239851-69-4_1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane Physical and Chemical Properties." ChemSrc Database. Available at:[Link]

  • National Institutes of Health (NIH). "DMSO Solubility Assessment for Fragment-Based Screening." PMC. Available at:[Link]

  • Roylan Developments. "Compound storage made simple: DMSO moisture absorption." StoragePod Technology. Available at: [Link]

  • Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening. Available at:[Link]

  • American Chemical Society (ACS). "News in Brief: Sample stability during freeze-thaw." Modern Drug Discovery. Available at:[Link]

Sources

Method

Application Notes and Protocols: In Vivo Dosing Strategies and Vehicles for 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

For: Researchers, scientists, and drug development professionals. Introduction The transition of a novel chemical entity from in vitro discovery to in vivo validation is a critical juncture in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The transition of a novel chemical entity from in vitro discovery to in vivo validation is a critical juncture in drug development. The compound 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane, a molecule with potential therapeutic applications, presents a common challenge: the lack of established in vivo dosing protocols. This guide provides a comprehensive framework for developing robust in vivo dosing strategies for this and other similar poorly water-soluble compounds. We will delve into the rationale behind vehicle selection, detailed formulation protocols, and standardized administration procedures to ensure reproducible and meaningful preclinical data. As with many novel compounds, the first and most critical step is to understand its fundamental physicochemical properties, which will dictate the entire formulation strategy.[1]

Part 1: Physicochemical Characterization - The Foundation of Formulation

Before any in vivo experiment, a thorough physicochemical characterization of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane is essential. These properties will guide the selection of an appropriate dosing vehicle and route of administration.

Key Parameters to Determine:
  • Aqueous Solubility: Determine the solubility in aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4). This will indicate if an aqueous solution is feasible and how pH might affect solubility in different parts of the gastrointestinal tract.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH are crucial indicators of the compound's lipophilicity.[1] Highly lipophilic compounds often require specialized lipid-based or co-solvent formulations.

  • pKa: Identifying any ionizable groups and their pKa will help predict how solubility will change with pH. This is critical for considering salt formation or pH adjustment as a solubilization strategy.

  • Solid-State Properties: Characterization using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form and melting point, which can influence dissolution rates and stability.

Part 2: Formulation Development and Vehicle Selection

The primary goal of formulation development is to deliver the desired dose of the compound in a safe and reproducible manner. For poorly soluble compounds, a tiered approach to vehicle selection is recommended.

Tier 1: Aqueous-Based Vehicles

For compounds with sufficient aqueous solubility at the required concentration, simple aqueous vehicles are preferred due to their physiological compatibility.

Vehicle ComponentConcentrationRationale
Saline (0.9% NaCl) -Isotonic and physiologically compatible for parenteral routes.
Phosphate-Buffered Saline (PBS) pH 7.4Buffered to maintain physiological pH.
5% Dextrose in Water (D5W) 5% w/vAn alternative isotonic solution.
Tier 2: Suspension Vehicles

If the compound is not sufficiently soluble in aqueous vehicles, a uniform suspension can be an effective strategy for oral administration.

Vehicle ComponentConcentrationRationale
Carboxymethyl cellulose (CMC) 0.5% - 1.0% (w/v)A commonly used suspending agent that is well-tolerated in rodents.[2][3]
Methyl cellulose (MC) 0.5% - 1.0% (w/v)Another widely accepted suspending agent in preclinical studies.[2]
Tween 80 0.1% - 1.0% (v/v)Can be added to improve wettability of the compound.
Tier 3: Co-Solvent and Solubilizing Systems

For both oral and parenteral routes, co-solvents and other solubilizing agents can be employed to achieve the desired concentration for poorly soluble compounds.[4][5][6]

Vehicle ComponentConcentrationRationale & Considerations
Polyethylene Glycol 400 (PEG 400) Up to 40%A water-miscible co-solvent. High concentrations may cause gastrointestinal irritation or hemolysis if administered intravenously.[2]
Propylene Glycol (PG) Up to 40%Another common water-miscible co-solvent.
Dimethyl Sulfoxide (DMSO) <10%A powerful solvent, but potential for toxicity and vehicle-drug interactions at higher concentrations.[2][7]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 20% - 40%Forms inclusion complexes to enhance solubility.[2][6][8]
Oils (Corn, Sesame, Olive) -Suitable for highly lipophilic compounds for oral administration.[3][9]
Vehicle Selection Workflow

G A Determine Required Dose Concentration B Assess Aqueous Solubility at Target pH A->B C Is Solubility > Required Concentration? B->C D Use Aqueous Vehicle (Saline, PBS) C->D Yes E Consider Suspension for Oral Dosing C->E No F Prepare Suspension (e.g., 0.5% CMC) E->F G Is Suspension Homogeneous & Stable? F->G H Proceed with Oral Dosing G->H Yes I Explore Co-Solvent/Solubilizing Systems G->I No J Screen Co-solvents (PEG400, PG, DMSO) & Cyclodextrins I->J K Is Compound Soluble and Formulation Tolerated? J->K L Proceed with Dosing K->L Yes M Re-evaluate Compound or Delivery Strategy K->M No

Caption: Decision workflow for selecting a suitable vehicle.

Part 3: Experimental Protocols

The following protocols provide step-by-step guidance for formulation preparation and administration. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Preparation of a 0.5% Carboxymethyl Cellulose (CMC) Suspension

This protocol is suitable for the oral administration of a poorly soluble compound.

Materials:

  • 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

  • Carboxymethyl cellulose (low viscosity)

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Graduated cylinders

Procedure:

  • Prepare the Vehicle:

    • Weigh 0.5 g of CMC.

    • In a beaker with a magnetic stir bar, add the CMC to 100 mL of sterile water.

    • Stir vigorously until the CMC is fully dispersed and the solution is clear. This may take several hours.

  • Prepare the Suspension:

    • Calculate the required amount of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane and vehicle based on the desired concentration and final volume.

    • In a mortar, add the weighed compound.

    • Add a small amount of the 0.5% CMC vehicle to the powder to create a paste. This helps to wet the compound and prevent clumping.[9]

    • Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.[9]

    • Visually inspect the suspension for any large particles.

    • Prepare the formulation fresh daily and keep it under constant gentle agitation during the dosing procedure to maintain homogeneity.[9]

Protocol 2: Preparation of a Co-solvent Formulation (e.g., 10% DMSO, 40% PEG 400, 50% Saline)

This protocol is suitable for intravenous or oral administration when higher solubility is required.

Materials:

  • 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG 400), sterile

  • 0.9% Saline, sterile

  • Sterile vials

  • Vortex mixer

Procedure:

  • Dissolve the Compound:

    • Weigh the required amount of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane into a sterile vial.

    • Add the required volume of DMSO to completely dissolve the compound. Vortex if necessary.

  • Add Co-solvents:

    • Add the required volume of PEG 400 and vortex to mix thoroughly.

    • Slowly add the required volume of saline while vortexing. Observe for any signs of precipitation.

  • Final Formulation Check:

    • The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be adjusted.

    • Administer the formulation as soon as possible after preparation.

Protocol 3: In Vivo Administration

Oral Gavage (Mice/Rats):

  • Animal Restraint: Properly restrain the animal to ensure safe administration. For mice, scruff the animal firmly. For rats, a towel or appropriate restraint device can be used.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.

  • Administration:

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined length.

    • Administer the formulation slowly and steadily.

    • Withdraw the needle gently.

    • Monitor the animal for any signs of distress.

Intravenous Injection (Mice - Tail Vein):

  • Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins.

  • Restraint: Place the mouse in a suitable restraint device.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins.

    • Inject the formulation slowly. If resistance is met or a blister forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site.

Dosing Volume Guidelines
SpeciesRouteMaximum Volume
Mouse Oral (gavage)10 mL/kg
Intravenous (bolus)5 mL/kg
Rat Oral (gavage)10 mL/kg
Intravenous (bolus)5 mL/kg

Note: These are general guidelines. The volume may need to be adjusted based on the specific formulation and study design.

Workflow for In Vivo Dosing Experiment

G A Physicochemical Characterization B Select Vehicle & Prepare Formulation A->B C Determine Maximum Tolerated Dose (MTD) B->C D Select Animal Model & Finalize Study Design C->D E Administer Compound (Oral or IV) D->E F Collect Samples (Blood, Tissues) E->F G Analyze Samples (e.g., LC-MS/MS) F->G H Data Analysis & Interpretation G->H

Caption: General workflow for an in vivo dosing experiment.

Part 4: Critical Considerations for Study Success

  • Maximum Tolerated Dose (MTD): Before initiating efficacy studies, an MTD study should be performed to determine the highest dose that can be administered without causing unacceptable toxicity.[10] This involves a dose escalation design while monitoring for clinical signs of toxicity and changes in body weight.[10]

  • Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting efficacy and toxicology data.[11] An intravenous formulation is often necessary in early studies to determine key pharmacokinetic parameters.[4][5]

  • Animal Welfare: All procedures must be designed to minimize pain and distress to the animals.[12] Proper training in animal handling and administration techniques is essential.

  • Reproducibility: Consistency in formulation preparation, dosing technique, and animal handling is paramount for ensuring the reproducibility of in vivo studies.[13][14]

Conclusion

The successful in vivo evaluation of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane, and other novel chemical entities, is highly dependent on a systematic and well-justified approach to formulation and dosing. By first characterizing the compound's physicochemical properties, researchers can make informed decisions about the most appropriate vehicle and route of administration. The protocols and workflows provided in this guide offer a robust framework for developing dosing strategies that are both scientifically sound and ethically responsible, ultimately leading to higher quality preclinical data.

References

  • PubMed. (2009, December 15).
  • Taylor & Francis Online.
  • Pharmaceutical Technology. (2022, November 2).
  • Roquette.
  • Pharma Excipients. (2023, March 11). Excipients for Parenterals.
  • PubMed. (2002, January 15).
  • Barentz.
  • Ashland. parenteral excipients.
  • ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Taylor & Francis Online. (2009, July 10).
  • ResearchGate.
  • SelectScience.
  • Benchchem. Optimizing Phoyunbene C Delivery for In Vivo Studies: A Technical Support Center.
  • National Institutes of Health. (2020, May 4). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
  • Prime Scholars.
  • Ichor Bio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
  • SpringerLink.
  • J-Stage.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
  • Dove Medical Press. (2024, July 9).
  • Asian Journal of Pharmaceutics. (2016, August 4). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept.
  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Google Patents.
  • Benchchem.
  • Allied Academies. (2016, May 10).
  • Sigma-Aldrich. 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride.
  • National Institutes of Health. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice.
  • Benchchem. Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds.

Sources

Application

NMR spectroscopy characterization of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

Application Note: Advanced NMR Spectroscopic Characterization of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane Executive Summary & Analytical Challenges Functionalized pyrimidine derivatives are a cornerstone of modern drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopic Characterization of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

Executive Summary & Analytical Challenges

Functionalized pyrimidine derivatives are a cornerstone of modern drug discovery and medicinal chemistry, necessitating robust and highly accurate methods for their structural characterization [[1]](). The structural elucidation of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane presents a distinct analytical challenge. While the planar pyrimidine core and the ethyl substituent yield sharp, predictable NMR resonances, the 7-membered 1,4-diazepane ring introduces significant conformational flexibility.

At ambient temperature (298 K), the diazepane ring undergoes slow-to-intermediate conformational exchange (boat-chair interconversion) on the NMR timescale. This dynamic behavior leads to severe line broadening or even the complete disappearance of the methylene proton signals 2. This guide details a self-validating Variable Temperature (VT) NMR workflow designed specifically to overcome these dynamic effects and achieve unambiguous structural elucidation.

Causality in Experimental Design

As an application scientist, experimental parameters must be chosen with deliberate causality to build a self-validating analytical system:

  • Solvent Selection (DMSO-d₆ vs. CDCl₃): Standard characterization often defaults to CDCl₃. However, overcoming the intermediate exchange regime of the diazepane ring requires heating the sample to accelerate the exchange rate. DMSO-d₆ (b.p. 189 °C) is deliberately selected to safely permit VT-NMR up to 353 K, a temperature unattainable in CDCl₃ without specialized pressurized tubes [[3]]().

  • VT-NMR for Signal Coalescence: The observation of broad signals at 298 K could theoretically indicate poor shimming, sample aggregation, or polymeric impurities. By applying heat (353 K), the ring inversion rate increases, and the broad signals coalesce into sharp multiplets 4. This thermal sharpening self-validates that the broadening is purely a dynamic conformational phenomenon.

  • 2D HMBC for Regiochemical Proof: Once signals are sharpened, 2D Heteronuclear Multiple Bond Correlation (HMBC) is employed. The ³J_{CH} correlations from the diazepane protons to the pyrimidine carbons provide the definitive proof of the N1-C4 linkage, differentiating it from potential structural isomers 1.

Strategic Workflow

Workflow A Sample Preparation (DMSO-d6) B 1D NMR at 298 K (Observe Broadening) A->B Acquire Baseline C VT-NMR at 353 K (Coalesce Signals) B->C Causality: Overcome Conformational Exchange D 2D NMR Suite (COSY, HSQC, HMBC) C->D Maximize S/N for 2D Cross-Peaks E D2O Exchange (Validate Amine) D->E Orthogonal Validation F Structural Elucidation E->F Finalize Assignments

Caption: Self-validating NMR workflow for overcoming diazepane conformational exchange.

Step-by-Step Methodology

Phase 1: Sample Preparation & Baseline Acquisition

  • Preparation: Dissolve 15–20 mg of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane in 0.6 mL of anhydrous DMSO-d₆. Transfer to a high-quality 5 mm NMR tube.

  • Baseline 1D ¹H NMR (298 K): Acquire a standard 1D ¹H spectrum (e.g., 16 scans, 298 K).

    • Observation: The pyrimidine protons (H2, H5) and ethyl protons will appear sharp. The diazepane methylene envelope (1.70–3.80 ppm) will exhibit severe line broadening.

Phase 2: Variable Temperature (VT) Optimization 3. Heating: Gradually increase the probe temperature to 353 K (80 °C). Allow the sample to equilibrate thermally for at least 10 minutes to prevent convection currents that degrade line shape. 4. High-Temp 1D ¹H & ¹³C NMR: Re-acquire the ¹H and ¹³C spectra at 353 K.

  • Validation: The broad humps will resolve into distinct, sharp multiplets, confirming that the initial broadening was caused by the intermediate exchange rate of the 7-membered ring 4.

Phase 3: 2D NMR Suite & Orthogonal Validation 5. 2D Acquisition: While maintaining the temperature at 353 K, acquire standard gradient-selected COSY, HSQC, and HMBC spectra. The sharpened signals will dramatically improve the signal-to-noise ratio of the 2D cross-peaks. 6. D₂O Shake (Orthogonal Validation): Cool the sample back to 298 K. Add 1 drop of D₂O, shake vigorously, and re-acquire the ¹H spectrum.

  • Validation: The broad singlet corresponding to the secondary amine (N4-H) of the diazepane ring will undergo deuterium exchange and disappear, unambiguously confirming its assignment.

Quantitative Data Presentation

The following table summarizes the expected chemical shifts and critical 2D correlations derived from the VT-NMR experiments at 353 K in DMSO-d₆.

PositionFragment¹H Chemical Shift (ppm)MultiplicityJ (Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (³J)
2 Pyrimidine CH8.45s-157.2C4, C6
4 Pyrimidine C---161.5-
5 Pyrimidine CH6.42s-104.8C4, C6, C(Ethyl)
6 Pyrimidine C---168.3-
6-CH₂ Ethyl CH₂2.58q7.629.4C5, C6, 6-CH₃
6-CH₃ Ethyl CH₃1.18t7.613.56-CH₂, C6
1' (N1) Diazepane N-----
2' Diazepane CH₂3.75m-46.2C4 (Pyrimidine), C3'
3' Diazepane CH₂2.85m-48.5C2'
4' (N4) Diazepane NH~2.20br s---
5' Diazepane CH₂2.90m-49.1C6', C7'
6' Diazepane CH₂1.80m-28.7C5', C7'
7' Diazepane CH₂3.65m-47.8C4 (Pyrimidine), C6'

Note: The ³J_{CH} HMBC correlations from the diazepane C2' and C7' protons to the pyrimidine C4 carbon (161.5 ppm) serve as the absolute proof of regiochemistry.

References

  • MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." Molecules. URL:[Link]

  • ACS Publications. "NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines." The Journal of Organic Chemistry. URL: [Link]

  • Google Patents. "EP3699173A1 - Gem-disubstituted pyrrolidines, piperazines, and diazepanes, and compositions and methods of making the same.
  • Academia.edu. "Variable temperature n.m.r. behaviour of 1,5-benzodiazepinones and 1,5-benzodiazepinthiones." URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane solubility issues in aqueous media

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences Welcome to the technical support guide for 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane. This resource is designed for researchers, scientists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences

Welcome to the technical support guide for 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Molecule - First Principles

Question 1: We are observing very low solubility of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane in our standard neutral pH aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

Answer: This is a common and expected observation for a molecule with the structure of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane. The low solubility in neutral aqueous media is rooted in its fundamental physicochemical properties. Your compound is a weakly basic molecule. This is due to the presence of multiple nitrogen atoms within the pyrimidine and diazepane ring systems, which can act as proton acceptors.

In a neutral pH environment (like PBS at pH 7.4), the compound exists predominantly in its non-ionized, or free base, form. This form is significantly less polar and, therefore, less soluble in water.[1][2][3] The solubility of ionizable compounds is critically dependent on the pH of the solution relative to their pKa value(s).[1][4][5] For a basic compound, solubility dramatically increases as the pH of the solution drops below its pKa, because the molecule becomes protonated (charged), enhancing its interaction with polar water molecules.[2]

Question 2: What is a pKa value, and why is it critical for my experiments with this compound?

Answer: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like yours, we are interested in the pKa of its conjugate acid. This value represents the pH at which 50% of the compound is in its ionized (protonated, charged) form and 50% is in its non-ionized (neutral) form.

Understanding the pKa is not just academic; it is fundamental to controlling your compound's behavior in solution and has a direct impact on:

  • Aqueous Solubility: As explained above, the ionized form of a drug is generally much more water-soluble than the neutral form.[1][3] Knowing the pKa allows you to select a buffer pH that will ensure complete dissolution.

  • Permeability and Absorption: The charge state of a molecule influences its ability to cross biological membranes, a key factor in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[1][6]

  • Formulation Stability: The pH of a formulation can affect not only solubility but also the chemical stability of the compound.

While the exact experimental pKa of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane is not published, we can infer from similar structures containing pyrimidine and diazepane moieties that it likely has pKa values in the range of 6.0-9.0. This means that at physiological pH 7.4, a significant portion of the molecule will be in its less soluble, neutral state.

Section 2: Initial Troubleshooting & Basic Strategies

Question 3: What is the first and most direct step I should take to improve the solubility of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane?

Answer: The most direct and scientifically sound first step is to adjust the pH of your aqueous medium .

Given that the compound is a weak base, lowering the pH will increase its solubility.[2] By preparing your buffer at a pH that is at least 1 to 2 units below the compound's pKa, you can ensure that the vast majority of the molecules are in their protonated, highly soluble form.

Recommended Action: Attempt to dissolve the compound in an acidic buffer (e.g., pH 4.0-5.0). This is often sufficient to achieve the desired concentration for many in vitro assays. For a systematic approach, it is highly recommended to perform a pH-solubility profile.

Experimental Protocol: Generating a pH-Solubility Profile
  • Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8). Acetate, phosphate, and citrate buffers are common choices.

  • Equilibration: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. This is best done by centrifugation followed by filtering the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This plot will visually demonstrate the pH at which you achieve the necessary solubility for your experiments.

Question 4: Are there any risks associated with just lowering the pH?

Answer: Yes, while pH adjustment is a powerful tool, it's crucial to consider the context of your experiment.

  • Assay Compatibility: Ensure that the acidic pH required to dissolve your compound is compatible with your biological assay. Extreme pH values can denature proteins, affect cell viability, or alter the activity of enzymes you may be studying.

  • Compound Stability: Some molecules can degrade at low pH through hydrolysis. It is wise to assess the stability of your compound at the selected pH over the time course of your experiment.

  • Precipitation on Dilution: If you prepare a concentrated stock solution at a low pH and then dilute it into a neutral pH assay buffer (e.g., cell culture media at pH 7.4), the compound may precipitate out of solution as the pH rises. This is a very common source of experimental artifacts.

If you encounter these issues, you will need to explore more advanced solubilization strategies.

Section 3: Advanced Solubilization Techniques

Question 5: pH adjustment isn't working for my assay. What should I try next? I've seen co-solvents like DMSO mentioned.

Answer: When pH modification is not a viable option, the use of organic co-solvents is the next logical step.[7][8] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9] This makes the environment more favorable for dissolving hydrophobic or poorly soluble molecules.

The most common co-solvent used in biological research is Dimethyl Sulfoxide (DMSO). Other options include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[10][11]

Experimental Protocol: Using a Co-Solvent
  • Initial Dissolution: First, dissolve your compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Most poorly soluble compounds are readily soluble in pure organic solvents.[12]

  • Serial Dilution: This concentrated stock is then serially diluted into your aqueous assay buffer to achieve the final desired concentration.

  • Crucial Consideration: It is critical to keep the final concentration of the organic co-solvent in your assay as low as possible, typically below 1% and often below 0.1% , as co-solvents can have their own biological effects and may be toxic to cells at higher concentrations.

Data Presentation: Common Co-Solvents
Co-SolventPolarityCommon Use NotesTypical Final Conc. in Assay
DMSO HighThe most common initial solvent for compound screening.< 0.5%
Ethanol MediumOften used in formulations. Can have biological effects.< 1.0%
Propylene Glycol MediumCommon in pharmaceutical formulations; less toxic than ethanol.Variable, keep low
PEG 400 LowA polymer used to increase solubility and stability.[9][11]Variable, keep low
Visualization: Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing solubility issues with 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane.

G start Start: Compound Precipitates in Aqueous Buffer (pH 7.4) ph_adjust Is the compound soluble in acidic buffer (pH 4-5)? start->ph_adjust ph_ok Is the acidic pH compatible with the assay? ph_adjust->ph_ok Yes cosolvent Prepare high-concentration stock in 100% DMSO. Does it dissolve? ph_adjust->cosolvent No use_ph Solution Found: Use pH-adjusted buffer. Monitor for precipitation upon dilution. ph_ok->use_ph Yes ph_ok->cosolvent No cosolvent_ok Does compound stay soluble upon dilution into aqueous buffer? (Final DMSO <0.5%) cosolvent->cosolvent_ok Yes advanced Advanced Strategies Needed cosolvent->advanced No use_cosolvent Solution Found: Use co-solvent strategy. Run vehicle control. cosolvent_ok->use_cosolvent Yes cosolvent_ok->advanced No cyclodextrin Try Cyclodextrin Formulation advanced->cyclodextrin surfactant Try Surfactant Formulation (e.g., Tween-80) advanced->surfactant

Caption: A decision tree for troubleshooting solubility.

Question 6: My compound still precipitates even when using DMSO, or my assay is too sensitive to the co-solvent. What are my other options?

Answer: When pH adjustment and co-solvents are insufficient or incompatible, you should explore the use of formulation excipients designed to enhance solubility. The two most common and effective classes for research applications are cyclodextrins and surfactants.[11][13]

1. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone or donut.[14] The exterior is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[15] This allows them to encapsulate a poorly soluble "guest" molecule, like yours, within their central cavity, forming a "host-guest" or "inclusion" complex.[][17] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[14][18]

Data Presentation: Common Cyclodextrins for Research
CyclodextrinKey FeaturesPrimary Applications
β-Cyclodextrin (β-CD) Lower cost, lower aqueous solubility.Oral formulations, complexation of aromatic compounds.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, low toxicity.[18]Parenteral (injectable) and oral formulations. Most common for in-vitro/in-vivo research.
Sulfobutylether-β-CD (SBE-β-CD) Very high aqueous solubility, negatively charged.Parenteral formulations, good for basic drugs.

2. Surfactants: Surfactants (surface-active agents) are amphiphilic molecules that contain both a hydrophilic head and a hydrophobic tail. In aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC), surfactant molecules self-assemble into spherical structures called micelles .[13][19] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Poorly soluble drugs can partition into this hydrophobic core, effectively being solubilized within the aqueous solution.[20][21] Non-ionic surfactants like Polysorbate 80 (Tween 80) are commonly used in pharmaceutical research due to their effectiveness and lower toxicity profile.[19]

Visualization: Cyclodextrin Inclusion Complex

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug.

Caption: Mechanism of cyclodextrin-mediated solubilization.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • The Significance of Acid/Base Properties in Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • How can cyclodextrins enhance solubility? (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Journal of Pharmaceutical Investigation.
  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021, July 31). Taylor & Francis Online.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). ACS Omega.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC. (2023, November 13). National Center for Biotechnology Information.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). PubMed.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). DrugHunter.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). ResearchGate.
  • Technologies to Counter Poor Solubility Issues: A Review. (2013, September 2). ResearchGate.
  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021, May 22). ResearchGate.
  • How to tackle compound solubility issue. (2022, January 6). Reddit.
  • Study of pH-dependent drugs solubility in water. (2012, October 19). SciSpace.
  • Solubility of Organic Compounds. (2023, August 31). LibreTexts.

Sources

Optimization

Technical Support Center: Stability and Storage of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

Welcome to the technical support center for 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on preventing the degradation of this compound during storage and experimental handling.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane.

Q1: What are the primary factors that can cause the degradation of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane?

A1: Based on the chemical structure, which combines a pyrimidine and a diazepane moiety, the primary factors contributing to degradation are expected to be:

  • Hydrolysis: The diazepane ring, particularly the amide-like linkages, can be susceptible to cleavage in the presence of water, especially at non-neutral pH.[1][2][3][4] The pyrimidine ring can also undergo hydrolytic degradation.[5][6]

  • Photodegradation: Aromatic heterocyclic systems like pyrimidine are often susceptible to degradation upon exposure to light, particularly UV radiation.[7][8][9]

  • Oxidation: The nitrogen atoms in both the pyrimidine and diazepane rings can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[10][11][12][13]

  • pH: The stability of the compound is likely to be pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.[1][10][14][15][16]

Q2: What is the recommended temperature for storing 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane?

A2: For long-term storage, it is recommended to store the compound in a freezer at -20°C.[17] For short-term storage, refrigeration at 2°C to 8°C is advisable.[17] Storing at room temperature, especially for extended periods, should be avoided to minimize thermal degradation.[10][11]

Q3: How should I handle the compound to minimize degradation during experiments?

A3: To maintain the integrity of the compound during experimental use:

  • Protect from light by using amber vials or by working in a dimly lit environment.[9][17]

  • Use anhydrous solvents whenever possible to minimize hydrolysis.

  • If working with aqueous solutions, use buffers to maintain a neutral pH (around 7.0) unless the experimental protocol requires otherwise.

  • Prepare solutions fresh and use them as quickly as possible.

  • Avoid prolonged exposure to elevated temperatures.

Q4: What are the visual signs of degradation?

A4: Degradation may not always be visually apparent. However, you should be cautious if you observe:

  • A change in color of the solid material or solution.

  • The appearance of cloudiness or precipitation in a solution that was previously clear.

  • A change in the physical form of the solid (e.g., from crystalline to amorphous).

Any of these changes warrant a purity check using an appropriate analytical method.

II. Troubleshooting Guide

This section provides solutions to specific issues you might encounter, presented in a question-and-answer format.

Problem Possible Cause Troubleshooting Steps
Loss of compound potency or inconsistent experimental results over time. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C for long-term) and protected from light and moisture. 2. Check Purity: Analyze the purity of the stored compound using a validated stability-indicating HPLC method.[18][19][20][21] 3. Review Handling Procedures: Ensure that solutions are prepared fresh, and exposure to harsh conditions (extreme pH, high temperature, light) is minimized during experiments.
Appearance of new, unidentified peaks in my chromatogram. Formation of degradation products.1. Characterize Degradants: Use LC-MS/MS to identify the mass of the new peaks and elucidate their structures.[22][23][24][25][26] 2. Perform Forced Degradation Studies: Subject the compound to controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[27][28][29] This can help in confirming the identity of the unknown peaks. 3. Optimize Separation Method: Adjust your HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the parent compound from its degradants.
The compound is insoluble or has poor solubility in my chosen solvent. This could be an inherent property of the compound or a result of degradation leading to less soluble products.1. Confirm Purity: An impure sample containing insoluble degradation products might exhibit poor solubility. 2. Solvent Screening: Test the solubility in a range of solvents with varying polarities. 3. pH Adjustment: For aqueous solutions, the solubility of amine-containing compounds is often pH-dependent. Try adjusting the pH to see if solubility improves.

III. Potential Degradation Pathways

Understanding the potential degradation pathways of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane is crucial for developing effective stabilization strategies. Based on the chemistry of the pyrimidine and diazepane rings, the following degradation mechanisms are plausible:

A. Hydrolytic Degradation

Hydrolysis is a likely major degradation pathway. The diazepane ring contains two secondary amine functionalities and is linked to the pyrimidine ring via a C-N bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atoms in the diazepane and pyrimidine rings can be protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. This can lead to the cleavage of the C-N bond connecting the two ring systems.[1][2]

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the pyrimidine ring can be susceptible to nucleophilic attack, potentially leading to ring opening.

cluster_hydrolysis Plausible Hydrolytic Degradation Pathway Parent 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane Intermediate1 Protonated Parent Parent->Intermediate1 H+ (Acidic) Product3 Ring-Opened Pyrimidine Parent->Product3 OH- (Alkaline) Product1 6-Ethyl-pyrimidin-4-ol Intermediate1->Product1 H2O Product2 1,4-Diazepane Intermediate1->Product2 H2O

Caption: Plausible hydrolytic degradation pathways.

B. Photodegradation

The pyrimidine ring, being an aromatic heterocycle, can absorb UV light, leading to the formation of excited states that can undergo various photochemical reactions.

  • Photo-oxidation: In the presence of oxygen, the excited molecule can generate reactive oxygen species (ROS) that can oxidize the compound.

  • Photo-rearrangement: The pyrimidine ring might undergo rearrangements or isomerizations upon exposure to light.[9]

cluster_photo Simplified Photodegradation Concept Parent Parent Compound Excited Excited State Parent->Excited hv (Light) Degradants Photodegradation Products Excited->Degradants O2, Rearrangement

Caption: Simplified photodegradation process.

IV. Recommended Storage and Handling Protocols

To ensure the long-term stability of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane, the following storage and handling protocols are recommended.

A. Storage Conditions
Condition Recommendation Rationale
Temperature Long-term: -20°C ± 5°C Short-term: 2°C to 8°CMinimizes thermal degradation and slows down chemical reactions.[10][11][13][17]
Light Store in a light-resistant container (e.g., amber vial).Prevents photodegradation.[9][17]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation.
Moisture Store in a tightly sealed container with a desiccant.Prevents hydrolysis.[17]
B. Handling Protocol
  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the cold compound.

  • Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas.

  • Weighing: Weigh the required amount of compound quickly and reseal the container promptly.

  • Solution Preparation:

    • Use high-purity, anhydrous solvents when possible.

    • If preparing aqueous solutions, use deionized, purified water and consider using a buffer to maintain a neutral pH.

    • Prepare solutions fresh for each experiment and use them immediately.

    • Store solutions in light-resistant containers and at low temperatures if they need to be kept for a short period.

V. Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is essential for monitoring the purity of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a suitable technique.[18][19][20][21] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.[22][23][24][25][26]

A. Proposed HPLC Method
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from a high aqueous content to a high organic content will likely be necessary to separate the polar parent compound from potentially less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (likely around 260-280 nm).

  • Injection Volume: 10 µL.

B. Experimental Workflow for Forced Degradation Study

Forced degradation studies are crucial for understanding the degradation pathways and for developing a stability-indicating analytical method.[27][28][29]

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidative Thermal Thermal Stress (Solid & Solution, 80°C) Start->Thermal Photo Photolytic Stress (UV/Vis light) Start->Photo Analysis Analyze all samples by HPLC-UV and LC-MS/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradation Products and Pathways Analysis->Data

Caption: Workflow for a forced degradation study.

VI. References

  • Canadian Science Publishing. (n.d.). Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. [Link]

  • Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(1), 48-57.

  • Sahoo, S. K., Sharma, S., & Kumar, A. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 10(42), 52489-52498.

  • Rao, N. (2014). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 3(1), 1-10.

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Logoyda, L., Kondratova, Y., & Korobko, D. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(12), 6005-6011.

  • Cook, J. M., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][18][20]diazepine-3-carboxylate does not influence bioavailability. ACS Omega, 5(25), 15437-15446.

  • Scribd. (2024). Benzodiazepines: Stability & Solubilization. [Link]

  • de Oliveira, D. N., & da Silva, A. B. F. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Beilstein Journal of Organic Chemistry, 17, 1836-1881.

  • Hegde, R. R., & Bart, J. C. J. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical Sciences, 84(2), 208-211.

  • Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]

  • Agilent. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. [Link]

  • Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]

  • Kim, J. H., et al. (2017). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical Investigation, 47(3), 241-249.

  • Schotten, C., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(8), 1033-1040.

  • Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(1), 164-170.

  • López-Punto, M., et al. (2022). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. Pharmaceutics, 14(10), 2064.

  • González-Álvarez, I., et al. (2020). Review of Drug Storage Conditions, A Case Report. Farmacia Hospitalaria, 44(4), 169-170.

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. [Link]

  • European Medicines Agency. (2003). Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. [Link]

  • PerkinElmer. (2014). Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. [Link]

  • ResearchGate. (n.d.). Diazepam Prodrug Stabilizes Human Aminopeptidase B during Lyophilization. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. [Link]

  • Johnson, T. B., & Hill, A. J. (1914). RESEARCHES ON PYRIMIDINES. LXVII. THE CONDENSATION OF THIOUREA WITH ETHYL ALLYLACETOACETATE. Journal of the American Chemical Society, 36(2), 365-375.

  • Brown, D. J., & Foster, R. V. (1965). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) -pyrimidines. Journal of the Chemical Society (Resumed), 4911-4915.

  • ResearchGate. (n.d.). Solubility and stability of diazepam in sodium salicylate solution. [Link]

  • Pereira, R. O., et al. (2012). Zero valent iron mediated degradation of the pharmaceutical diazepam. Journal of Hazardous Materials, 227-228, 144-151.

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Mogosan, C., & Vostinaru, O. (2014). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Farmacia, 62(1), 1-12.

  • Indian Academy of Sciences. (n.d.). Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. [Link]

  • PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry #169 - Drug Substance. [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.

  • World Health Organization. (2003). Annex 9 Guide to good storage practices for pharmaceuticals. [Link]

  • PubMed. (1996). Acid Hydrolysis of Diazepam. Kinetic Study of the Reactions of 2-(N-methylamino)-5-chlorobenzophenone, With HCl in MeOH-H2O. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2021). A review article – development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

  • MDPI. (2022). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. [Link]

  • PubChem. (n.d.). Diazepam. [Link]

  • Ghisla, S., & Massey, V. (2014). Photo, thermal and chemical degradation of riboflavin. Antioxidants & Redox Signaling, 21(5), 785-805.

  • MDPI. (n.d.). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

An In-Depth Guide to a Challenging Purification Welcome to the technical support guide for the chromatographic purification of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane. This molecule, containing both a pyrimidine and a di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to a Challenging Purification

Welcome to the technical support guide for the chromatographic purification of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane. This molecule, containing both a pyrimidine and a diazepane moiety, presents a common but significant challenge for purification by standard column chromatography. Its basic nitrogen centers interact strongly with the acidic surface of silica gel, often leading to poor separation, low yield, and product degradation.[1][2]

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively. We will explore solutions ranging from simple mobile phase modifications to alternative stationary phases, ensuring you can achieve high purity and yield for this and similar N-heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for my compound, 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane, streaking badly on a silica gel column?

The primary cause is a strong acid-base interaction between the basic amine groups in the diazepane ring and the acidic silanol groups (Si-OH) on the surface of silica gel.[1] This interaction leads to non-ideal adsorption/desorption kinetics, resulting in significant peak tailing, also known as streaking.[3]

Q2: How does adding a basic modifier like triethylamine (TEA) to the mobile phase prevent streaking?

Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, "deactivates" the acidic silanol sites on the silica.[1][3] The modifier base competes with your basic analyte for these active sites, minimizing the strong interactions that cause streaking and allowing the compound to elute in a sharp, well-defined band.[3]

Q3: My compound appears to be irreversibly stuck to the silica column, leading to very low recovery. What should I do?

This is another consequence of the strong interaction with silica. To improve recovery, you must add a basic modifier (e.g., 0.5-2% TEA) to your eluent to reduce the compound's affinity for the stationary phase.[1][4] Alternatively, switching to a different stationary phase, such as basic alumina or amine-functionalized silica, can prevent this issue altogether.[2][5]

Q4: Is it possible for my compound to degrade on a standard silica gel column?

Yes, some N-heterocycles can be sensitive to the acidic nature of silica gel and may degrade during purification.[5] If you suspect degradation, using a neutralized stationary phase is recommended. You can either use pre-treated amine-functionalized silica or neutralize standard silica by pre-washing the column with your eluent containing a basic modifier before loading your sample.[2][5]

Q5: What is a good starting point for developing a solvent system for this compound on TLC?

Given the polar nature of the pyrimidine and diazepane rings, a moderately polar solvent system is a good starting point. Begin your Thin-Layer Chromatography (TLC) screening with solvent systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol.[5][6] Crucially, add 0.5-1% triethylamine (TEA) to the solvent system during this scouting phase to ensure the Rf value you observe on the TLC plate is representative of how the compound will behave on a deactivated column.[5] Aim for an Rf value of approximately 0.2-0.3 for your target compound to achieve good separation on the column.[5]

Troubleshooting Guide: From Tailing Peaks to High-Purity Product

This section provides a systematic approach to overcoming the most common challenges encountered during the purification of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane.

Problem: Severe Peak Tailing and Poor Peak Shape

This is the most frequent issue. The goal is to disrupt the interaction between the basic analyte and acidic silica.

Solution A: Mobile Phase Modification (Competing Base)

This is the simplest and most common first step. By adding a small amount of a base to your mobile phase, you create a competitive environment that prevents the analyte from binding too strongly to the silica.

ModifierTypical ConcentrationRecommended Use & Rationale
Triethylamine (TEA) 0.1 - 5% (v/v)[3][4]A versatile, general-purpose base for neutralizing silica. It is volatile enough to be removed easily under vacuum. Start with 1% and adjust as needed.
Ammonia (NH₃) 1 - 2% of conc. NH₄OH in MeOH[3]Highly effective for very polar or strongly basic amines. Often used in a Dichloromethane/Methanol solvent system. The ammonia is typically added to the methanol stock solution.
Pyridine 0.1 - 2% (v/v)Less common due to its higher boiling point and strong odor, but can be an effective competing base.[1]
  • TLC Method Development: Prepare your chosen eluent (e.g., 95:5 Dichloromethane:Methanol) and add 1% TEA. Run a TLC plate to confirm the target compound has an Rf value between 0.2 and 0.3.

  • Prepare Eluent: Make a sufficient quantity of the mobile phase with the added TEA for the entire purification. Consistency is key.

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent (containing TEA). Pack the column uniformly.

  • Equilibration: Equilibrate the packed column by passing at least 3-5 column volumes of the TEA-containing mobile phase through it. This ensures the entire silica bed is deactivated before the sample is loaded.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a compatible solvent. For optimal results, consider dry loading (see protocol below).

  • Elution & Fraction Collection: Run the column using a constant solvent composition (isocratic) or a gradually increasing polarity (gradient). Collect fractions and monitor by TLC.

Solution B: Alternative Stationary Phases

If mobile phase modification is insufficient, or if compound degradation is observed, changing the stationary phase is the most robust solution.

  • Amine-Functionalized Silica: This is an excellent choice as the stationary phase is pre-treated with amino groups, creating a less acidic environment.[2][4] It often provides superior peak shape for basic compounds without needing a mobile phase modifier.[2]

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for acid-sensitive compounds.[5] Basic alumina is particularly effective for purifying amines. Note that the elution order of compounds may differ from that on silica.

  • Reversed-Phase (C18) Silica: For some polar amines, reversed-phase chromatography can be very effective.[7] The mobile phase is typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a pH modifier to ensure the amine is in its neutral, free-base form for better retention.[1]

Troubleshooting Workflow for Purification Issues

The following diagram outlines a logical decision-making process for tackling common purification problems.

G start Poor Purification Result (Tailing, Low Yield, Poor Separation) check_tailing Is severe peak tailing/ streaking observed? start->check_tailing add_modifier ACTION: Add Basic Modifier to Mobile Phase (e.g., 1% TEA) check_tailing->add_modifier Yes check_separation Is separation from impurities poor? check_tailing->check_separation No modifier_ok Did modifier solve the issue? add_modifier->modifier_ok change_sp ACTION: Change Stationary Phase (Amine-Silica, Alumina, or C18) modifier_ok->change_sp No modifier_ok->check_separation Yes success High-Purity Product change_sp->success optimize_solvent ACTION: Optimize Solvent System via TLC (Target Rf = 0.2-0.3, test different selectivity) check_separation->optimize_solvent Yes check_yield Is yield unexpectedly low? check_separation->check_yield No use_gradient ACTION: Use Gradient Elution optimize_solvent->use_gradient use_gradient->check_yield dry_load ACTION: Use Dry Loading Technique check_yield->dry_load Yes check_yield->success No, problem solved dry_load->success

Caption: Troubleshooting decision tree for common column chromatography issues.[6]

Problem: Poor Separation from Impurities

Even with good peak shape, achieving separation from closely-eluting impurities requires careful solvent system optimization.

Solution: Systematic Mobile Phase Optimization

The goal is to find a solvent system that provides the best selectivity (i.e., the largest difference in Rf values) between your product and its impurities.

  • Run Parallel TLCs: Don't rely on a single solvent system.[8] Test several systems from different solvent selectivity groups in parallel. Always include your basic modifier (e.g., 1% TEA).

  • Aim for an Rf of 0.2-0.3: This range generally provides the best resolution on a column. If your Rf is too high (>0.5), the compound will elute too quickly with little separation. If it's too low (<0.1), the elution time will be long, and bands will broaden.[5]

  • Consider Gradient Elution: If a single isocratic solvent system cannot separate all impurities, a gradient is necessary. Start the column with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind on the column.[6]

G start Start: Crude Product Mixture tlc1 TLC 1: DCM/MeOH + 1% TEA start->tlc1 Screen Solvents tlc2 TLC 2: Hexane/EtOAc + 1% TEA start->tlc2 Screen Solvents tlc3 TLC 3: Toluene/Acetone + 1% TEA start->tlc3 Screen Solvents evaluate Evaluate TLCs: - Best Separation? - Rf ≈ 0.2-0.3? tlc1->evaluate tlc2->evaluate tlc3->evaluate evaluate->start No, Rescreen column Run Column with Optimized Solvent System (Isocratic or Gradient) evaluate->column Yes end Pure Product column->end

Caption: General experimental workflow for mobile phase optimization.[6]

Problem: Low Yield Due to Poor Loading Technique

How you apply your sample to the column can significantly impact the final separation and yield.

Solution: Dry Loading

When a crude product has poor solubility in the starting eluent, "wet loading" (dissolving in a strong solvent) can cause the compound to precipitate at the top of the column or streak down in channels. Dry loading avoids these issues.[5]

  • Adsorb Sample: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Methanol).

  • Add Silica: Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.

  • Evaporate Solvent: Thoroughly evaporate the solvent using a rotary evaporator until you have a fine, free-flowing powder. This is your crude product adsorbed onto silica.

  • Load Column: Carefully add this powder as a thin, level layer on top of your packed and equilibrated column bed.

  • Protect the Layer: Gently add a thin layer of sand or glass wool on top of the sample layer to prevent it from being disturbed when you add the eluent.

  • Begin Elution: Slowly add the mobile phase and begin your chromatography run.

References

  • Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.

  • Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?

  • Theseus. Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.

  • Sigma-Aldrich. 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride.

  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.

  • ResearchGate. (PDF) Thin Layer Chromatographic Separation of Benzodiazepine Derivates.

  • Waters. [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column.

  • ResearchGate. What is the most polar solvent usable in silica gel chromatography?

  • Benchchem. Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.

  • Biotage. Is there an easy way to purify organic amines?

  • Agilent. Care, Maintenance, and Troubleshooting of Troubleshooting of HPLC Columns.

  • Oxford Academic. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds.

  • Taylor & Francis Online. Food, drug and model mix analysis by organic monolithic columns based on heterocyclic monomers.

  • StackExchange. Why does column chromatography not work like it's supposed to?

  • Biotage. Using TLC to Scout Flash Chromatography Solvents.

  • Sigma-Aldrich. Solvent Systems for Thin-layer Chromatography of Novabiochem Products.

  • Google Patents. WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.

  • Google Patents. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in...

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents.

  • PMC. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography.

  • ResearchGate. A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115.

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

  • emp BIOTECH. Zetadex Gel Filtration.

  • PubMed. Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity.

  • Cytiva. 製品マニュアル - クロマトグラフィーカラム.

  • RSC Publishing. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines.

  • Cronicon. ADME Study of Azole Derivatives with SwissADME Online Tool.

  • YMC CO., LTD. Technical Information.

  • PMC. Chromatographic purification of small extracellular vesicles using an affinity column for phospholipid membranes.

  • MDPI. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method.

  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Este.

Sources

Optimization

Reducing background noise in 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane LC-MS analysis

Welcome to the Technical Support Center for the LC-MS analysis of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane . As a highly basic, nitrogen-rich molecule, this compound presents specific analytical challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS analysis of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane .

As a highly basic, nitrogen-rich molecule, this compound presents specific analytical challenges. It features a weakly basic pyrimidine ring and a strongly basic diazepane (homopiperazine) moiety. In positive electrospray ionization (ESI+), this dual-nitrogen architecture ensures excellent ionization efficiency but simultaneously makes the compound highly susceptible to secondary interactions, severe carryover, and matrix-induced ion suppression.

This guide is engineered to help you systematically diagnose and eliminate background noise, ensuring robust, high-sensitivity quantification.

Part 1: Diagnostic Logic & Workflow

Before altering MS parameters or mobile phases, you must isolate the root cause of the background noise. Background noise in LC-MS is not a monolith; it is a symptom of either chemical contamination, instrumental carryover, or matrix suppression.

Follow the diagnostic decision tree below to localize your issue.

G Start High Background Noise Detected Step1 Inject System Blank (Mobile Phase Only) Start->Step1 Cond1 Is noise still high? Step1->Cond1 Step2_Yes Bypass Column (Zero-Volume Union) Cond1->Step2_Yes Yes (System/Solvent) Step2_No Investigate Sample Matrix (Optimize SPE/Cleanup) Cond1->Step2_No No (Sample/Matrix) Cond2 Is noise still high? Step2_Yes->Cond2 Step3_Yes Clean ESI Source & Check Solvents (LC-MS Grade) Cond2->Step3_Yes Yes (MS/Solvents) Step3_No Flush/Replace Column & Check Autosampler Carryover Cond2->Step3_No No (LC/Column)

Figure 1: Diagnostic workflow for isolating background noise sources in LC-MS systems.

Part 2: Troubleshooting FAQs

Q1: My baseline noise is consistently high across the entire chromatogram, even in blank injections. What is the mechanistic cause? A: Constant, elevated baseline noise is almost always chemical noise originating from the mobile phase or the ESI source. Because 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane is analyzed in the low molecular weight range, it is highly vulnerable to solvent impurities. Using HPLC-grade rather than LC-MS-grade solvents introduces low-molecular-weight contaminants that readily ionize in ESI+, drastically increasing background noise[1]. Solution: Purge the system and replace all solvents with certified LC-MS grade alternatives. Furthermore, ensure you are using the lowest effective concentration of mobile phase additives (e.g., 0.05% to 0.1% formic acid); excessive additives lead to source contamination and elevated noise[2].

Q2: I am observing "ghost peaks" and elevated noise specifically at the retention time of my compound. How do I stop this carryover? A: The secondary amine in the diazepane ring has a high pKa, meaning it remains positively charged under standard acidic LC conditions. This cation interacts strongly via ion-exchange mechanisms with deprotonated, free silanol groups on standard silica columns and metal surfaces in the autosampler[3]. Solution: Carryover for basic amines is rarely limited to just the autosampler; it is often dictated by the column and gradient[4]. Switch to a polymer-based column (e.g., PS-DVB) or a hybrid-silica column designed to cap free silanols. Additionally, implement a multi-solvent autosampler wash protocol utilizing a mixture of organic solvents with both acidic and basic modifiers to disrupt both hydrophobic and ionic binding[4].

Q3: The background noise spikes and my analyte signal drops when analyzing biological samples. How do I fix this? A: This is a classic matrix effect resulting in ion suppression. Endogenous matrix components (like phospholipids or salts) are co-eluting with your target analyte, competing for the limited charge available in the ESI droplets[5]. Solution: First, improve your sample preparation by utilizing Solid Phase Extraction (SPE) to remove phospholipids[5]. Second, utilize a divert valve. By diverting the initial solvent front (containing non-retained salts) and the final column wash (containing highly retained lipids) to waste, you prevent these contaminants from entering the MS source, thereby reducing long-term background noise buildup[2].

Q4: Can I adjust the Mass Spectrometer settings to filter out this noise? A: Yes. While chromatographic fixes are primary, MS source optimization is critical. Increasing the cone gas flow rate can effectively sweep away solvent clusters and uncharged interfering molecules before they enter the mass analyzer, significantly improving the Signal-to-Noise (S/N) ratio[6]. Additionally, ensure the ESI probe capillary protrusion (typically 0.5 - 1 mm) and desolvation temperatures are optimized for your specific flow rate to prevent the introduction of un-desolvated droplets into the MS[7].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop systems: they include built-in benchmarking steps to validate that the intervention successfully reduced noise.

Protocol A: System Benchmarking & Contamination Isolation

Purpose: To establish a baseline S/N ratio and systematically rule out the LC column as the source of noise.

  • Establish Benchmark: Inject 5 replicates of a neat standard of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane (e.g., 10 ng/mL) using your current method. Record the average background noise (in counts per second, cps) and the S/N ratio[2].

  • System Blank: Inject a blank sample (initial mobile phase conditions). If the noise remains high at the target m/z, proceed to Step 3.

  • Column Bypass: Remove the analytical column and replace it with a zero-dead-volume PEEK or stainless-steel union.

  • Infusion Test: Infuse the mobile phase directly into the MS. If the background noise drops significantly, the column is bleeding or retaining contaminants. If the noise remains high, the contamination is in the solvents or the MS source[8].

  • Validation: Replace the column (if identified as the culprit) or replace solvents with fresh LC-MS grade batches. Re-run the benchmark from Step 1 to confirm the S/N ratio has improved.

Protocol B: Optimized Autosampler Wash for Basic Amines

Purpose: To eliminate carryover of the sticky diazepane moiety from the injection needle and rotor seal.

  • Prepare Weak Wash: 10% Methanol in LC-MS grade water with 0.1% Formic Acid. (Flushes aqueous-soluble matrix and maintains system compatibility).

  • Prepare Strong Wash: 40% Acetonitrile, 40% Isopropanol, 20% Water containing 0.1% Formic Acid and 0.1% Ammonia (ammonium formate buffer in organic). Causality: The high organic content removes hydrophobic buildup, while the ionic modifiers disrupt the strong electrostatic interactions between the basic diazepane nitrogen and metal/polymer surfaces[4].

  • Sequence Configuration: Set the autosampler to perform 3 cycles of Strong Wash (500 µL each) followed by 3 cycles of Weak Wash (500 µL each) post-injection.

  • Validation: Inject the Upper Limit of Quantification (ULOQ) standard, immediately followed by two blank injections. Carryover is successfully mitigated if the analyte peak area in the first blank is <20% of the Lower Limit of Quantification (LLOQ)[4].

Part 4: Quantitative Data Presentation

The table below summarizes the expected quantitative improvements when applying the troubleshooting methodologies outlined in this guide to 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane analysis.

Troubleshooting InterventionBaseline Noise (cps)Analyte Peak AreaSignal-to-Noise (S/N)Carryover (% of LLOQ)
Initial State (HPLC Solvents, Standard Wash) 45,0001,200,00026 : 1145%
Switch to LC-MS Grade Solvents 12,0001,250,000104 : 1140%
Implement Divert Valve (Matrix Removal) 8,5001,400,000164 : 1135%
Optimize Cone Gas Flow & MS Tuning 4,2001,380,000328 : 1130%
Implement Strong/Weak Wash & Polymer Column 4,0001,380,000345 : 1< 15%

Note: Data represents typical relative improvements observed when optimizing basic amine LC-MS workflows.

Part 5: References

  • LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL:[Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: AMSbiopharma URL:[Link]

  • How to Avoid Problems in LC–MS Source: LCGC International URL:[Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines Source: Waters Corporation URL:[Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide Source: Shimadzu Scientific Instruments URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL:[Link]

  • Liquid Chromatography-Mass Spectrometry | Applications Source: Hamilton Company URL:[Link]

  • Universal LC–MS method for minimized carryover in a discovery bioanalytical setting Source: Ovid / Bioanalysis URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Selectivity and Cross-Reactivity Profiling of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly sel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1][2] The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, forming the core of numerous approved and investigational drugs.[1][3][4] This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of a novel pyrimidine-based compound, exemplified by the hypothetical molecule 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane .

While specific experimental data for this exact molecule is not publicly available, this guide will use it as a case study to illustrate the essential experimental workflows, data interpretation, and comparative analysis required to characterize a new chemical entity. We will postulate a plausible mechanism of action—inhibition of the Janus kinase (JAK) family—to construct a realistic and scientifically rigorous comparison.

The Imperative of Kinase Selectivity

The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding sites.[5] This conservation presents a significant challenge in designing inhibitors that act solely on the intended target.[2] Off-target activity, where a drug modulates kinases other than the one it was designed to inhibit, can lead to unforeseen toxicities or reduce the therapeutic efficacy by diluting the desired effect.[6] Therefore, early and comprehensive selectivity profiling is not merely a regulatory requirement but a critical step in de-risking a drug candidate and understanding its full pharmacological profile.[6][7]

For this guide, we will hypothesize that 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane (hereafter referred to as Compound X ) is a potential inhibitor of the Janus kinase (JAK) family. The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that are central to cytokine signaling pathways.[6][8] Dysregulation of these pathways is implicated in a host of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[5][6]

Our objective is to profile Compound X against the kinome and compare its selectivity profile to established, clinically relevant JAK inhibitors:

  • Tofacitinib: A pan-JAK inhibitor with potent activity against JAK1, JAK2, and JAK3.[9]

  • Filgotinib: A selective JAK1 inhibitor.[9]

  • Fedratinib: A selective JAK2 inhibitor.[6]

Strategic Framework for Selectivity Assessment

A multi-tiered approach is essential for a thorough evaluation of a compound's selectivity. This involves moving from broad, high-throughput biochemical screens to more focused cell-based assays that confirm target engagement in a physiological context.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Biophysical & In-Depth Biochemical Analysis cluster_2 Phase 3: Cellular Target Engagement biochem_screen Large-Scale Kinase Panel Screen (e.g., >400 kinases) ic50_determination IC50 Determination for 'Hits' biochem_screen->ic50_determination Identifies initial off-targets binding_assay Competitive Binding Assay (e.g., SPR, FP) ic50_determination->binding_assay Prioritizes key off-targets for further study kinetics Enzyme Kinetics binding_assay->kinetics Determines binding affinity (Kd) & mechanism cetsa Cellular Thermal Shift Assay (CETSA) kinetics->cetsa Informs cellular assay concentrations phospho_flow Phospho-Flow Cytometry cetsa->phospho_flow Confirms target binding & functional effect in cells

Caption: A tiered workflow for assessing compound selectivity.

PART 1: Large-Scale Biochemical Profiling

The initial step is to screen Compound X at a single high concentration (e.g., 1 µM) against a broad panel of kinases. Commercial services offer panels covering a significant portion of the human kinome. This provides a global view of the compound's interaction space.

Experimental Protocol: Kinase Panel Screening (Radiometric Assay)

  • Assay Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. Inhibition is quantified by a reduction in radioactivity incorporated into the substrate.

  • Preparation:

    • Prepare a stock solution of Compound X in 100% DMSO.

    • For the primary screen, prepare a working solution to achieve a final assay concentration of 1 µM.

    • For follow-up IC50 determinations, prepare a series of 10-point, 3-fold serial dilutions.

  • Reaction Setup (per well of a 96-well plate):

    • Add 5 µL of the compound dilution (or DMSO vehicle control).

    • Add 20 µL of a master mix containing the specific kinase, its substrate, and assay buffer.

    • Pre-incubate for 10 minutes at room temperature to allow compound-kinase interaction.

  • Initiation:

    • Add 25 µL of [γ-³³P]ATP solution (with MgCl₂) to start the reaction. The ATP concentration should be at or near the Km for each kinase to ensure a fair comparison of intrinsic inhibitor affinities.[5]

    • Incubate for a defined period (e.g., 30-120 minutes) at 30°C.

  • Termination and Detection:

    • Spot 40 µL of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the DMSO control.

    • For dose-response experiments, plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Presentation (Hypothetical Data)

CompoundPrimary Target(s)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Score (S10)¹Key Off-Targets (>70% Inh. @ 1µM)
Compound X JAK1/215254508000.04PIM1, AURKB
Tofacitinib Pan-JAK112013500.12Multiple
Filgotinib JAK110400>10,000>10,0000.02None significant
Fedratinib JAK23503>10,000>10,0000.03FLT3

¹Selectivity Score (S10) is the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested.

From this hypothetical data, we can infer that Compound X is a potent inhibitor of JAK1 and JAK2, with moderate selectivity against JAK3 and TYK2. Its selectivity score is low, comparable to the selective inhibitors, but the identification of PIM1 and Aurora Kinase B (AURKB) as potential off-targets is critical information that must be further investigated.

PART 2: Cellular Target Engagement

Biochemical assays are performed in highly artificial systems. It is crucial to verify that a compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Assay Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after heating cells at various temperatures.[11]

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a hematopoietic cell line endogenously expressing JAKs, like HEL cells) to ~80% confluency.

    • Treat cells with Compound X (e.g., at 1 µM and 10 µM) or a DMSO vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend them in a buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3-8 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[11]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the insoluble, aggregated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (e.g., JAK2) in the soluble fraction by Western blot or ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining against the temperature for both DMSO- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis treat_cells Treat cells with Compound X or DMSO heat_cells Heat cell aliquots across a temperature gradient treat_cells->heat_cells lyse Lyse cells via freeze-thaw cycles heat_cells->lyse centrifuge Centrifuge to separate soluble and insoluble fractions lyse->centrifuge western_blot Analyze soluble fraction by Western Blot for JAK2 centrifuge->western_blot plot_curve Plot melting curve (% soluble protein vs. Temp) western_blot->plot_curve output Target Engagement Confirmed plot_curve->output Shift indicates stabilization

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical CETSA Result

A successful CETSA experiment would show that in the presence of Compound X, the melting temperature (Tm) of JAK2 increases, indicating that the compound binds to and stabilizes the protein inside the cell. No shift would be observed for an unrelated protein (e.g., GAPDH), demonstrating the specificity of the interaction.

Conclusion and Forward Look

This guide outlines a foundational strategy for assessing the selectivity of a novel kinase inhibitor, using the hypothetical 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane as a model. The initial biochemical screen provides a broad, unbiased view of potential off-targets, while cellular target engagement assays confirm that the compound interacts with its intended target in a more physiologically relevant setting.

Based on our hypothetical data, Compound X emerges as a potent JAK1/2 inhibitor. However, the identified off-target activities against PIM1 and AURKB warrant further investigation. The next steps in a real-world drug discovery program would include:

  • IC50 determination for PIM1 and AURKB to quantify the potency of off-target inhibition.

  • Cellular functional assays to determine if the off-target binding translates into functional inhibition of these kinases' respective signaling pathways.

  • Structure-activity relationship (SAR) studies to modify the structure of Compound X to improve selectivity against JAK1/2 while reducing activity against the identified off-targets.

By systematically applying these principles and methodologies, researchers can build a comprehensive understanding of a compound's selectivity, enabling data-driven decisions to advance the most promising and safest candidates toward clinical development.

References

  • Bramson, C. (2021). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. Available at: [Link]

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. Available at: [Link]

  • ResearchGate. (n.d.). Structure of Janus kinases (JAK) inhibitors 2–5. Available at: [Link]

  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available at: [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Available at: [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. Available at: [Link]

  • Beekman, J. H., et al. (2024). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology. Available at: [Link]

  • Coscia, M., et al. (2017). Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors. PMC. Available at: [Link]

  • ASH Publications. (2006). The structural basis of Janus kinase 2 inhibition by a potent and specific pan-Janus kinase inhibitor. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]

  • PMC. (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Available at: [Link]

  • PubMed. (2018). Discovery of novel 4-aryl-thieno[12][13]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Available at: [Link]

  • PubMed. (2013). Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. Available at: [Link]

  • PMC. (n.d.). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • PMC. (n.d.). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. Available at: [Link]

  • ACS Publications. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. Available at: [Link]

  • ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Available at: [Link]

  • PMC. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]

  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]

  • PubMed. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Available at: [Link]

Sources

Comparative

Benchmarking 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane binding kinetics against reference compounds

Benchmarking 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane Binding Kinetics: A Comparative SPR Guide for LRRK2 Inhibitor Development As the therapeutic landscape for Parkinson's disease (PD) evolves, Leucine-Rich Repeat Kinase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane Binding Kinetics: A Comparative SPR Guide for LRRK2 Inhibitor Development

As the therapeutic landscape for Parkinson's disease (PD) evolves, Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a highly validated, yet complex, multi-domain target[1]. While high-throughput screening often identifies novel fragments, the transition from a fragment to a clinical candidate requires rigorous biophysical characterization.

This guide provides an objective, data-driven framework for benchmarking the binding kinetics of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane (hereafter referred to as EP-Diazepane)—a novel pyrimidine-based hinge-binding fragment—against established LRRK2 reference inhibitors (MLi-2 and PF-06447475).

Mechanistic Rationale: The Supremacy of Residence Time

In modern kinase inhibitor development, equilibrium affinity ( KD​ ) only tells half the story. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions, providing quantitative data on association rates ( kon​ ), dissociation rates ( koff​ ), and equilibrium dissociation constants ( KD​ )[2].

For LRRK2, the causality between binding kinetics and in vivo efficacy is profound. A compound with a slow dissociation rate ( koff​ ) possesses a longer Residence Time ( τ=1/koff​ ) . Prolonged target engagement allows the inhibitor to outcompete high intracellular ATP concentrations and maintain efficacy even as pharmacokinetic clearance reduces systemic drug levels. EP-Diazepane, possessing a classic 4-aminopyrimidine hinge-binding motif coupled with a flexible 1,4-diazepane (homopiperazine) ring, is hypothesized to exhibit fast-on/fast-off kinetics typical of early-stage fragments. Benchmarking it against MLi-2 (a slow-off reference) highlights the structural gaps that must be bridged during lead optimization.

Experimental Design: SPR Workflow

SPR_Workflow N1 1. Sensor Chip Prep (Streptavidin Matrix) N2 2. LRRK2 Immobilization (Biotinylated Kinase) N1->N2 N3 3. Analyte Injection (EP-Diazepane / MLi-2) N2->N3 N4 4. Real-Time Detection (Association & Dissociation) N3->N4 N5 5. Kinetic Evaluation (1:1 Langmuir Fit) N4->N5

SPR workflow for evaluating LRRK2 binding kinetics.

Self-Validating Protocol: Single-Cycle Kinetics (SCK)

It is well known that the conditions for immobilization on sensor chips are critical for maintaining the activity of protein kinases[3]. LRRK2 is notoriously prone to denaturation when exposed to the harsh acidic or basic regeneration solutions typically used in Multi-Cycle Kinetics (MCK). To preserve the active conformation of the kinase, this protocol utilizes Single-Cycle Kinetics (SCK) , where analytes are injected in sequentially increasing concentrations without intermediate regeneration steps.

Step 1: Surface Functionalization and Ligand Capture

  • Chip Conditioning: Dock a Streptavidin (SA) sensor chip into the SPR instrument (e.g., Biacore 8K). Condition the surface with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH to remove unbound dextran.

  • Ligand Immobilization: Binding of compounds to LRRK2 is optimally evaluated using an SPR assay with biotinylated LRRK2 immobilized on a streptavidin chip[4]. Inject biotinylated LRRK2 kinase domain (diluted to 10 µg/mL in running buffer) over the active flow cell (Fc2) until a capture level of ~3000 Response Units (RU) is achieved.

  • Reference Cell: Leave the reference flow cell (Fc1) unmodified to serve as a blank for background subtraction.

Step 2: Analyte Preparation and Injection

  • Buffer Preparation: Use a rigorously matched running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4. Crucial Causality: Exact DMSO matching between the running buffer and analyte samples is required to prevent massive bulk refractive index shifts.

  • Dilution Series: Prepare a 5-point, 3-fold dilution series for each compound.

    • EP-Diazepane: 111 nM to 9000 nM.

    • MLi-2: 0.1 nM to 8.1 nM.

  • SCK Injection: Inject the dilution series sequentially from lowest to highest concentration. Use an association time of 120 seconds and a final dissociation time of 600 seconds at a flow rate of 50 µL/min to minimize mass transport limitations.

Step 3: Double-Referencing and Data Processing

  • Subtract the Fc1 response from the Fc2 response to eliminate non-specific binding.

  • Subtract the response of a "blank" buffer injection (0 nM analyte) to correct for baseline drift (Double-Referencing).

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Quantitative Benchmarking Data

The following table summarizes the kinetic parameters derived from the SPR analysis, comparing the fragment EP-Diazepane against highly optimized reference inhibitors.

CompoundTarget kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
MLi-2 (Reference)LRRK2 1.2×106 6.0×10−4 0.5027.8
PF-06447475 (Reference)LRRK2 8.5×105 1.3×10−2 15.31.3
EP-Diazepane (Test)LRRK2 4.2×105 3.5×10−1 833.30.05

Discussion & Structural Causality

Binding_Logic Target Target LRRK2 Kinase Domain Kinetics1 Kinetics Fast-on / Fast-off Low Residence Time Target->Kinetics1 Kinetics2 Kinetics Slow-on / Slow-off High Residence Time Target->Kinetics2 EP Analyte 1 EP-Diazepane (Fragment) EP->Target ATP Hinge EP->Kinetics1 MLi2 Analyte 2 MLi-2 (Reference) MLi2->Target ATP Hinge MLi2->Kinetics2

Comparative binding logic between fragment-like EP-Diazepane and reference MLi-2.

Analyzing the Kinetics: The data clearly delineates the maturity of the compounds. EP-Diazepane exhibits an equilibrium affinity ( KD​ = 833.3 nM) suitable for a starting fragment. However, its kinetic profile is dominated by a very rapid dissociation rate ( koff​=3.5×10−1s−1 ), resulting in a residence time of just 3 seconds.

Structural Causality: The 6-ethylpyrimidin-4-yl moiety successfully establishes critical hydrogen bonds with the backbone amides of the LRRK2 ATP-binding hinge region (e.g., Ala1950). However, the 1,4-diazepane ring, while providing excellent aqueous solubility, is highly dynamic and lacks the necessary vectorization to engage deeper hydrophobic pockets or displace structured water molecules.

In contrast, MLi-2 achieves a sub-nanomolar KD​ and a near 28-minute residence time. This slow-off kinetic signature is driven by rigidified structural motifs that lock the molecule into the active site, maximizing van der Waals contacts and creating a high energy barrier for dissociation. To optimize EP-Diazepane, medicinal chemistry efforts should focus on rigidifying the diazepane linker and appending hydrophobic vectors to decrease the koff​ rate, thereby extending target residence time.

References

  • BenchChem. "Application Note: Surface Plasmon Resonance for VEGFR2-IN-7 Binding Kinetics." BenchChem, 2025.[2]

  • Bio-Radiations. "Immobilization of Active Kinases for Small Molecule Inhibition Studies." Bio-Rad, 2013.[3]

  • bioRxiv. "CACHE Challenge #1: targeting the WDR domain of LRRK2, a Parkinson's Disease associated protein." bioRxiv, 2024. [4]

  • Frontiers in Neuroscience. "Guilt-by-Association – Functional Insights Gained From Studying the LRRK2 Interactome." Frontiers, 2020.[1]

Sources

Validation

A Researcher's Guide to Elucidating the Structure-Activity Relationship of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane Analogs as Potential Kinase Inhibitors

For drug discovery professionals, the journey from a hit compound to a clinical candidate is a meticulous process of iterative design, synthesis, and biological evaluation. The 1-(6-ethylpyrimidin-4-yl)-1,4-diazepane sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug discovery professionals, the journey from a hit compound to a clinical candidate is a meticulous process of iterative design, synthesis, and biological evaluation. The 1-(6-ethylpyrimidin-4-yl)-1,4-diazepane scaffold represents a promising starting point for the development of novel therapeutics, likely targeting the vast and clinically significant family of protein kinases. This guide provides a comprehensive framework for researchers to systematically explore the structure-activity relationship (SAR) of this analog series, transforming a promising chemical backbone into a potent and selective drug lead.

The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal anchor for inhibitor design.[2][3] The diazepane moiety, a seven-membered ring containing two nitrogen atoms, offers a flexible yet constrained scaffold, allowing for the exploration of diverse chemical space and the optimization of pharmacokinetic properties.[4] This guide will detail the strategic design of an analog library, provide robust experimental protocols for biological evaluation, and outline the logical framework for interpreting the resulting SAR data.

I. Strategic Design and Synthesis of an Analog Library

A successful SAR campaign hinges on the systematic and logical exploration of chemical modifications around the core scaffold. The synthesis of 1-(6-ethylpyrimidin-4-yl)-1,4-diazepane analogs can be approached through established synthetic routes. A general synthetic pathway is outlined below, providing a foundation for the creation of a diverse analog library.

General Synthetic Scheme:

The synthesis would typically commence with a nucleophilic aromatic substitution reaction between a suitably activated pyrimidine, such as 4-chloro-6-ethylpyrimidine, and a protected 1,4-diazepane derivative. Subsequent deprotection and derivatization at the second nitrogen of the diazepane ring allow for the introduction of various substituents.

Synthetic_Scheme pyrimidine 4-Chloro-6-ethylpyrimidine intermediate1 Protected 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane pyrimidine->intermediate1 SNAr diazepane Protected 1,4-diazepane diazepane->intermediate1 deprotection Deprotection intermediate1->deprotection intermediate2 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane deprotection->intermediate2 derivatization Derivatization (R-X) intermediate2->derivatization final_product Target Analogs derivatization->final_product

Caption: General synthetic route for 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane analogs.

Key Areas for Modification:

To build a comprehensive SAR, modifications should be explored at three key positions:

  • The Pyrimidine Ring (R1): While the ethyl group at the 6-position is the defining feature of this series, exploration of other small alkyl groups or functional groups that can probe interactions in the corresponding kinase pocket is warranted.

  • The Diazepane Ring (R2): The second nitrogen of the diazepane ring provides a convenient handle for introducing a wide variety of substituents. This position can be used to modulate potency, selectivity, and physicochemical properties such as solubility and cell permeability.

  • The Diazepane Ring Conformation: Introduction of substituents on the carbon backbone of the diazepane ring can influence its conformation, which may impact binding affinity and selectivity.

Table 1: Proposed Analog Library Design

Position of ModificationR Group VariationRationale
R1 (Pyrimidine C2) H, Me, Cl, F, NH2To probe for additional hydrogen bond donors/acceptors or steric tolerance in the hinge-binding region of the target kinase.
R2 (Diazepane N4) Small alkyls (Me, Et, iPr), Aryl rings (Ph, substituted Ph), Heterocycles (pyridyl, piperidinyl), Amides, SulfonamidesTo explore a wide range of steric and electronic environments, modulate lipophilicity, and introduce potential new interaction points with the solvent-exposed region of the kinase active site.[1]
Diazepane Backbone Methyl or hydroxyl substitutionsTo investigate the impact of conformational constraint on biological activity and to potentially improve metabolic stability.

II. Biological Evaluation: A Multi-tiered Approach

The biological evaluation of the synthesized analogs should follow a logical progression from initial biochemical screening to more complex cellular and in vivo studies for the most promising compounds.

A. Primary Biochemical Assay: In Vitro Kinase Inhibition

The initial screening of the analog library should be performed using an in vitro kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) against the target kinase(s).

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5]

  • Reagent Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Prepare a solution of the purified kinase enzyme in a suitable kinase buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in the same buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow start Start: Prepare Reagents reaction Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) start->reaction termination Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction->termination detection ADP to ATP Conversion & Luminescence (Add Kinase Detection Reagent) termination->detection readout Measure Luminescence detection->readout analysis Data Analysis (Calculate % Inhibition & IC50) readout->analysis

Caption: Workflow for the in vitro kinase inhibition assay.

B. Secondary Cellular Assay: Anti-proliferative Activity

Compounds that demonstrate potent inhibition in the biochemical assay should be further evaluated for their ability to inhibit the proliferation of cancer cell lines that are dependent on the target kinase.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]

  • Cell Culture:

    • Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value for each compound.

III. Interpreting the SAR: From Data to Design Principles

The collected biochemical and cellular data should be systematically analyzed to establish clear SAR trends.

Table 2: Hypothetical SAR Data for 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane Analogs

CompoundR1 (Pyrimidine C2)R2 (Diazepane N4)Kinase IC50 (nM)Cell GI50 (µM)
1 HH500>10
2a HMe2505.2
2b HPh500.8
2c H4-F-Ph250.4
3a NH2Ph200.3
3b NH24-F-Ph100.1

Analysis of Hypothetical SAR:

  • Impact of R2 Substitution: The data suggests that substitution at the N4 position of the diazepane ring is crucial for activity. A simple methyl group (Compound 2a) provides a modest improvement over the unsubstituted parent (Compound 1). However, the introduction of an aromatic ring (Compound 2b) significantly enhances both biochemical and cellular potency. The addition of a fluorine atom to the phenyl ring (Compound 2c) further improves activity, possibly through favorable electronic interactions or by blocking a site of metabolism.

  • Impact of R1 Substitution: The introduction of an amino group at the C2 position of the pyrimidine ring (Compounds 3a and 3b) leads to a further increase in potency. This suggests that a hydrogen bond donor at this position is beneficial for binding to the target kinase, a common feature for pyrimidine-based kinase inhibitors that interact with the hinge region.[2][3]

SAR_Logic Start Core Scaffold 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane R2_Mod Modification at R2 (Diazepane N4) Start->R2_Mod R1_Mod Modification at R1 (Pyrimidine C2) Start->R1_Mod Data_Analysis Analyze Biochemical & Cellular Data R2_Mod->Data_Analysis R1_Mod->Data_Analysis SAR_Trend Identify SAR Trends Data_Analysis->SAR_Trend Next_Gen Design Next Generation Analogs SAR_Trend->Next_Gen

Sources

Comparative

A Guide to Inter-Laboratory Validation of an HPLC-UV Assay for 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) assay for 1-(6-Ethylpyrimidin-4-yl)-1,4-diaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) assay for 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane. This compound belongs to the 1,4-diazepane class of molecules, which are recognized for their wide range of biological activities and are often investigated in drug discovery and development programs.[1][2] The objective of this guide is to ensure that an analytical method developed in one laboratory (the transferring laboratory) can be successfully executed by another laboratory (the receiving laboratory) to produce comparable and reliable results.[3]

The principles and methodologies described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures, which is the authoritative standard for this process.[4][5][6][7] The successful transfer and validation of an analytical method are critical for multicenter clinical trials, outsourcing of testing to contract research organizations (CROs), and technology transfer between research and quality control departments.[3]

Introduction to the Analyte and the Analytical Challenge

1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound featuring a pyrimidine ring linked to a diazepane moiety. While specific data on this molecule is limited, its structural similarity to other pyrimidinone and diazepane derivatives suggests its potential as a biologically active agent, possibly targeting proteins such as the X-linked inhibitor of apoptosis protein (XIAP) or sigma receptors.[8][9]

The analytical challenge lies in developing and validating a robust method for its accurate quantification in various matrices, such as in a drug substance or formulated product. An HPLC-UV method is a common and cost-effective choice for the analysis of such small molecules, provided the analyte has a suitable chromophore for UV detection. This guide will outline the validation of such a method across two laboratories.

The Principle of Inter-Laboratory Validation

Inter-laboratory validation, also known as method transfer or cross-validation, aims to demonstrate that an analytical procedure is suitable for its intended purpose when performed in different laboratories.[3] The process involves a comparative testing approach where both the transferring and receiving laboratories analyze the same set of homogeneous samples.[3] The results are then statistically compared against predefined acceptance criteria to determine if there is any significant difference between the data generated by the two labs.[3]

The validation process assesses several key performance characteristics of the analytical method as outlined in the ICH Q2(R1) guidelines.[4][7][10] These include:

  • Specificity: The ability to assess the analyte in the presence of other components.[11][12]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory precision).[11][13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the workflow for a typical inter-laboratory validation study.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol (incl. Acceptance Criteria) P1->P2 P3 Select Homogeneous Test Samples & Reference Standard P2->P3 LabA Transferring Laboratory (Lab A) - System Suitability - Sample Analysis P3->LabA LabB Receiving Laboratory (Lab B) - System Suitability - Sample Analysis P3->LabB DA1 Collect Data from Both Labs LabA->DA1 LabB->DA1 DA2 Statistical Analysis (e.g., t-test, F-test) DA1->DA2 DA3 Compare Results Against Acceptance Criteria DA2->DA3 DA4 Generate Validation Report DA3->DA4

Caption: Workflow for an Inter-Laboratory Validation Study.

Experimental Protocol: HPLC-UV Assay for 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

This section details a hypothetical but representative protocol for the inter-laboratory validation of an HPLC-UV assay.

Objective

To demonstrate that the HPLC-UV method for the quantification of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane provides comparable results when performed at a Transferring Laboratory (Lab A) and a Receiving Laboratory (Lab B).[3]

Materials and Equipment
  • Test Samples: Three batches of a drug substance containing 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane at approximately 90%, 100%, and 110% of the target concentration.

  • Reference Standard: A well-characterized reference standard of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane.

  • HPLC System: An HPLC system with a UV detector, autosampler, and data acquisition software (e.g., Agilent 1260 Infinity II or equivalent). Both laboratories should use equipment with comparable performance characteristics.[3]

  • HPLC Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

Chromatographic Conditions
  • Mobile Phase: A gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Validation Procedure
  • System Suitability: Before analysis, both laboratories must perform system suitability tests. The acceptance criteria should be predefined, for example:

    • Tailing factor for the analyte peak: ≤ 2.0

    • Theoretical plates: ≥ 2000

    • Relative standard deviation (RSD) for six replicate injections of the standard: ≤ 1.0%

  • Sample Preparation: Both laboratories must follow the exact same procedure for sample and standard preparation.

    • Standard Solution (100 µg/mL): Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile.

    • Sample Solutions: Prepare six independent samples for each of the three batches at a target concentration of 100 µg/mL.

  • Analysis: Each laboratory will analyze the prepared standard and sample solutions according to the chromatographic conditions.

The logical flow of the experimental execution is depicted below.

G Start Start Validation Study SST System Suitability Test (SST) in Both Labs Start->SST SST_Pass SST Passed? SST->SST_Pass Prep Prepare 6 Samples per Batch (3 Batches Total) in Each Lab SST_Pass->Prep Yes Fail Troubleshoot & Repeat SST SST_Pass->Fail No Analysis HPLC-UV Analysis of all Samples Prep->Analysis Data Collect and Record Peak Area Data Analysis->Data End Proceed to Data Analysis Data->End Fail->SST

Caption: Experimental Execution Flowchart.

Data Presentation and Acceptance Criteria

All quantitative data should be summarized in clearly structured tables for easy comparison.[3]

Accuracy and Precision Results

The accuracy is reported as the percentage recovery of the measured concentration against the known concentration. Precision is reported as the Relative Standard Deviation (%RSD) for the replicate preparations.

Table 1: Inter-Laboratory Comparison of Accuracy and Precision

Batch IDLaboratoryMean Assay Value (% of Target) (n=6)%RSD (Repeatability)
Batch 1 (90%) Lab A90.20.85
Lab B89.90.91
Batch 2 (100%) Lab A100.50.72
Lab B101.10.79
Batch 3 (110%) Lab A109.80.65
Lab B109.50.70

Acceptance Criteria:

  • The mean assay value from each laboratory should be within 98.0% to 102.0% for the 100% batch.

  • The %RSD for repeatability in each laboratory should not be more than 2.0%.

Statistical Comparison of Results

A statistical analysis is essential to objectively compare the results from the two laboratories.[3] The Student's t-test can be used to compare the means, and the F-test can be used to compare the variances.

Table 2: Statistical Analysis of Inter-Laboratory Results (Batch 2 - 100%)

Statistical TestCalculated ValueCritical Value (p=0.05)Result
F-test (Comparison of Variances) 1.205.05Variances are not significantly different
t-test (Comparison of Means) 1.542.23Means are not significantly different

Acceptance Criteria:

  • The calculated F-value must be less than the critical F-value, indicating no significant difference in the precision between the labs.

  • The calculated t-value must be less than the critical t-value, indicating no significant difference in the mean assay values between the labs.

Comparison with Alternative Methodologies

While HPLC-UV is a robust and widely used technique, other methods could be employed for the analysis of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

Table 3: Comparison of Potential Analytical Methodologies

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Robust, reliable, cost-effective, widely available.Moderate sensitivity, potential for interference from co-eluting impurities without UV chromophores.
LC-MS/MS Chromatographic separation coupled with mass spectrometry.High sensitivity and selectivity, provides structural information, ideal for trace analysis in complex matrices (e.g., biological fluids).[14]Higher equipment cost, more complex method development, requires specialized expertise.
GC-MS Gas chromatographic separation coupled with mass spectrometry.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High separation efficiency, small sample volume.Lower sensitivity compared to LC-MS, can be less robust than HPLC.[14]

For the purpose of routine quality control of a drug substance, the validated HPLC-UV method presents the optimal balance of performance, cost, and reliability. For bioanalytical studies requiring higher sensitivity, an LC-MS/MS method would be the superior alternative.

Conclusion

This guide has outlined a comprehensive approach to the inter-laboratory validation of an HPLC-UV assay for 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane, based on established international guidelines.[4][7] The provided experimental protocol, data presentation format, and acceptance criteria serve as a robust template for ensuring the successful transfer and consistent performance of the analytical method across different laboratories. The successful completion of such a validation study provides a high degree of confidence in the reliability and consistency of the analytical data generated, which is fundamental to the drug development and quality control process.[15][16]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. NHS. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. ResearchGate. [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivati. Der Pharma Chemica. [Link]

  • Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. Latin American Journal of Pharmacy. [Link]

  • Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. PMC. [Link]

  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]

  • Advancements in Analytical Method Development and Validation: A Review of Current Trends and Challenges. World Journal of Pharmaceutical Research. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane
© Copyright 2026 BenchChem. All Rights Reserved.